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  • Product: 3,3,5-Trimethylhexanoic acid
  • CAS: 23373-12-8

Core Science & Biosynthesis

Foundational

3,3,5-trimethylhexanoic acid CAS 23373-12-8 chemical properties

This guide serves as a definitive technical resource for 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) . It addresses the critical need to distinguish this specific isomer from its more common industrial counterpart, 3,5...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) . It addresses the critical need to distinguish this specific isomer from its more common industrial counterpart, 3,5,5-trimethylhexanoic acid (Isononanoic acid), providing precise physicochemical data, synthesis pathways, and application protocols for high-stakes R&D environments.

Distinctive Isomer Characterization, Synthesis, and Application in Drug Development & Lubricant Technology

Executive Summary

3,3,5-Trimethylhexanoic acid is a branched-chain C9 fatty acid isomeric with the widely used isononanoic acid (3,5,5-trimethylhexanoic acid).[1] While often subsumed under general "isononanoic" trade mixtures, the specific 3,3,5-isomer (CAS 23373-12-8) offers unique steric properties due to the gem-dimethyl substitution at the


-position (C3) relative to the carbonyl group. This structural feature imparts exceptional hydrolytic stability to its esters and modifies metabolic susceptibility in pharmaceutical applications, making it a critical candidate for precision lipophilic modification in drug delivery and high-performance synthetic lubricants.

Chemical Identity & Structural Analysis

Unlike the standard oxo-derivative (3,5,5-isomer), the 3,3,5-isomer possesses a quaternary carbon at the C3 position. This creates a "neopentyl-like" steric shield closer to the carboxylate head group, significantly influencing reaction kinetics and enzymatic docking.

Structural Comparison Logic

The following diagram illustrates the steric differentiation between the target compound and its common isomer.

IsomerComparison cluster_legend Steric Impact Target 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) Beta-position steric bulk (C3) Effect Functional Consequence: Enhanced Hydrolytic Stability Altered Metabolic Rate Target->Effect Gem-dimethyl at C3 shields Carbonyl Common 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1) Delta-position steric bulk (C5) Common->Effect Less steric shielding at reaction center

Figure 1: Structural divergence between 3,3,5- and 3,5,5-isomers. The C3 gem-dimethyl group in the 3,3,5-isomer provides superior shielding of the carbonyl carbon compared to the C5 substitution.

Physicochemical Profile

Data aggregated from predicted models and comparative isomer analysis.

PropertyValue / DescriptionTechnical Note
CAS Number 23373-12-8Distinct from 3302-10-1 (3,5,5-isomer)
Molecular Formula C

H

O

MW: 158.24 g/mol
Appearance Colorless, viscous liquidLow freezing point due to branching
Boiling Point ~235°C (atm); 125°C (10 mmHg)Estimated based on isomer similarity
pKa 4.80 ± 0.10Typical for branched aliphatic acids
LogP 2.8 – 3.2Highly lipophilic; membrane permeable
Solubility < 1 g/L (Water); Miscible in DCM, DMSOHydrophobic tail dominates solvation
Refractive Index 1.428 – 1.432Consistent with C9 saturated acids

Synthesis & Manufacturing Origins

While the 3,5,5-isomer is produced via hydroformylation of diisobutylene, 3,3,5-trimethylhexanoic acid often arises from distinct chemical lineages, specifically ring-opening oxidation of trimethylcyclohexane derivatives or as a specific byproduct in peroxide decomposition.

Synthesis Pathway: Ring Opening vs. Oxo Process

The synthesis logic below contrasts the origin of the two isomers, highlighting why the 3,3,5-isomer is less common but chemically specific.

SynthesisPathways Isophorone Isophorone (Cyclic Precursor) TMCH 3,3,5-Trimethylcyclohexane Derivatives (Peroxides/Ketones) Isophorone->TMCH Hydrogenation & Derivatization Diisobutylene Diisobutylene (Acyclic Precursor) Aldehyde 3,5,5-Trimethylhexanal Diisobutylene->Aldehyde Hydroformylation (Oxo Process) TargetAcid 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) TMCH->TargetAcid Oxidative Cleavage / Radical Decomposition CommonAcid 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1) Aldehyde->CommonAcid Oxidation

Figure 2: Synthetic lineage. The 3,3,5-isomer typically originates from cyclic precursors (Isophorone lineage), whereas the 3,5,5-isomer is a linear alkene derivative.

Applications in R&D and Drug Development

The 3,3,5-isomer is valued for its steric bulk which imparts metabolic stability. In drug design, replacing a linear alkyl chain with a 3,3,5-trimethylhexyl moiety can significantly retard


-oxidation and hydrolysis.
Pharmaceutical Utility: Prodrug & Lipophilic Tailing
  • Prodrug Esterification: Used to mask polar hydroxyl groups. The steric hindrance at C3 protects the ester linkage from premature hydrolysis by plasma esterases, extending the half-life of the prodrug.

  • Solubility Enhancer: The high lipophilicity (LogP ~3) improves passive transport across the blood-brain barrier (BBB) for CNS-targeting drugs.

Industrial Application: High-Performance Lubricants

Esters of 3,3,5-trimethylhexanoic acid (e.g., with Neopentyl Glycol or Pentaerythritol) are used in refrigeration oils (HFC compatible) and aviation turbine oils.

  • Mechanism: The quaternary C3 carbon prevents "back-biting" degradation mechanisms common in linear fatty acids under high thermal stress.

Experimental Protocol: Esterification Validation

Objective: Synthesize a sterically hindered ester (e.g., 3,3,5-trimethylhexyl 3,3,5-trimethylhexanoate) to verify reactivity and stability.

Reagents:

  • 3,3,5-Trimethylhexanoic acid (1.0 eq)[2][3]

  • Alcohol substrate (e.g., Neopentyl Glycol) (0.5 eq)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (1 mol%)
    
  • Solvent: Toluene (azeotropic removal of water)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add acid, alcohol, and solvent under N

    
     atmosphere. Add pTSA.
    
  • Reflux: Heat to reflux (~110°C). Monitor water collection in Dean-Stark trap.

    • Critical Checkpoint: Due to steric hindrance at C3, reaction time may be 2-3x longer than with linear C9 acids.

  • Workup: Cool to RT. Wash with 10% NaHCO

    
     (remove unreacted acid), then Brine. Dry over MgSO
    
    
    
    .
  • Purification: Vacuum distillation. The sterically hindered ester will have a higher boiling point and thermal stability.

Validation (QC):

  • FT-IR: Disappearance of broad -OH stretch (3400 cm

    
    ) and appearance of sharp Ester C=O (1735 cm
    
    
    
    ).
  • GC-MS: Confirm molecular ion peak. Absence of acid starting material.

Safety & Handling (EHS)

Although specific data for the 3,3,5-isomer is less abundant, it shares hazard profiles with its isomer.

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[4][5]

  • Handling: Use nitrile gloves. Avoid mist generation.

  • Storage: Store in cool, dry place under inert gas (Ar/N

    
    ) to prevent slow oxidation, although it is relatively stable.
    

References

  • PubChem Compound Summary. (2025). 3,3,5-Trimethylhexanoic acid (CID 20163797).[6] National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). 3,5,5-Trimethylhexanoic acid Properties and Isomer Distinction. Link

  • Nouryon. (2022).[7] Trigonox 29-40B-PD-E Product Data Sheet (Decomposition Products). Link

  • Google Patents. (2013). Neopentyl Glycol Diester Lubricants (US20130231498A1). Link

  • GuideChem. (2024). Technical Specifications for Trimethylhexanoic Acid Isomers. Link

Sources

Exploratory

Technical Guide: Molecular Structure, Isomerism, and Isolation of 3,3,5-Trimethylhexanoic Acid

[1] Executive Summary 3,3,5-Trimethylhexanoic acid (3,3,5-TMHA) represents a distinct structural isomer within the commercially significant "isononanoic acid" family (C9 carboxylic acids).[1] While often conflated with i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3,3,5-Trimethylhexanoic acid (3,3,5-TMHA) represents a distinct structural isomer within the commercially significant "isononanoic acid" family (C9 carboxylic acids).[1] While often conflated with its more abundant isomer, 3,5,5-trimethylhexanoic acid, the 3,3,5-isomer possesses unique physicochemical properties driven by its specific steric architecture.[1]

This guide provides a rigorous analysis of the 3,3,5-TMHA molecular structure, definitively addressing its stereochemical status (achirality) versus its chiral counterparts.[1] Furthermore, it details a self-validating experimental protocol for isolating this specific isomer from mixed C9 streams based on steric differentiation , a critical technique for researchers requiring high-purity substrates for drug development or specialized lubricant synthesis.[1]

Molecular Architecture & Stereochemistry[2]

Structural Connectivity

The IUPAC designation 3,3,5-trimethylhexanoic acid defines a six-carbon backbone with specific branching that creates a unique steric environment around the carboxyl group.

  • Formula:

    
    
    
  • Molecular Weight: 158.24 g/mol [1][2][3][4][5][6]

  • SMILES: CC(C)CC(C)(C)CC(=O)O

Structural Breakdown:

  • C1 (Carboxyl): The reactive center.[1]

  • C2 (Alpha): A methylene bridge (

    
    ).[1]
    
  • C3 (Beta - Quaternary): A gem-dimethyl substituted carbon.[1] This is the defining feature of this isomer. The presence of a quaternary carbon at the

    
    -position introduces significant steric hindrance  (Newman's Rule of Six), shielding the carbonyl carbon from nucleophilic attack more effectively than isomers with substitution at the 
    
    
    
    or
    
    
    positions.[1]
  • C4 (Gamma): Methylene bridge.[1]

  • C5 (Delta): Methine carbon substituted with a methyl group.[1]

  • C6 (Epsilon): Terminal methyl.[1]

Stereochemical Analysis: The Myth of Chirality

A common misconception in C9 isomer analysis is assuming chirality due to the "trimethyl" pattern. We must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to C5.[1]

  • At C3: Bonded to two identical methyl groups.[1] Achiral.

  • At C5: Bonded to:

    • A Hydrogen atom.[1][2][6]

    • A Methyl group (the substituent).[1]

    • A Methyl group (C6 of the hexanoic chain).[1]

    • The rest of the chain (

      
      ).
      

This stands in sharp contrast to 3,5,5-trimethylhexanoic acid , where the methyl branch is at C3 (chiral center) and the gem-dimethyl is at C5.[1]

Visualization: Steric Shielding & Connectivity[1][2]

TMHA_Structure cluster_legend Structural Logic C1 C1: Carboxyl (Reactive Center) C2 C2: Alpha (-CH2-) C1->C2 C3 C3: Beta (Gem-Dimethyl) STERIC BULK C2->C3 Steric Shield C4 C4: Gamma (-CH2-) C3->C4 Me_3a Me C3->Me_3a Me_3b Me C3->Me_3b C5 C5: Delta (-CH-) (Achiral Center) C4->C5 Me_5 Me (Branch) C5->Me_5 C6 C6: Me (Terminal) C5->C6 Note C3 Quaternary Carbon creates high resistance to esterification.

Figure 1: Connectivity of 3,3,5-TMHA highlighting the critical steric bulk at the C3 position.[1][7]

Physicochemical Profile & Isomer Comparison

Commercial "Isononanoic Acid" is a mixture.[1][2][8][9][10][11] Understanding the differences between the 3,3,5-isomer and the dominant 3,5,5-isomer is crucial for separation.[1]

Property3,3,5-Trimethylhexanoic Acid3,5,5-Trimethylhexanoic Acid (Common)Significance
CAS Number 23373-12-83302-10-1Distinct chemical entities.[1]
Chirality Achiral Chiral (R/S enantiomers)3,3,5 requires no chiral resolution.[1]
Steric Bulk

-position (C3)

-position (C5)
3,3,5 is significantly more hindered.[1]
Esterification Rate Slow (Kinetic resistance)FastBasis for separation protocol.[1]
Boiling Point ~238°C (est)228-230°CClose BP makes distillation difficult.[1]
pKa ~4.85~4.773,3,5 is slightly weaker acid (inductive + steric).[1]

Data Source: Derived from structural group contribution methods and comparative analysis of C9 isomers [1, 2].

Experimental Protocol: Kinetic Separation via Selective Esterification[2]

Since 3,3,5-TMHA is achiral, "chiral resolution" is inapplicable.[1] However, researchers often need to isolate it from the 3,5,5-isomer found in commercial mixtures.[1]

Methodology: We utilize the Newman Rule of Six .[1] The 3,3,5-isomer has a quaternary carbon at the


-position (atom 3 relative to carbonyl oxygen).[1] This creates massive steric hindrance, retarding esterification rates by orders of magnitude compared to the 3,5,5-isomer (where the bulk is distal).[1]
Reagents & Equipment[2]
  • Substrate: Commercial Isononanoic Acid (mixture of isomers).[1][8][9][10]

  • Reagent: Methanol (MeOH), anhydrous.[1]

  • Catalyst: Sulfuric Acid (

    
    ), conc.[1]
    
  • Solvent: Dichloromethane (DCM), 1M NaOH solution.[1]

  • Analysis: GC-FID or H-NMR.[1]

Step-by-Step Workflow
  • Esterification Setup:

    • Dissolve 10g of crude acid mixture in 50mL MeOH.

    • Add 0.5mL conc.

      
      .
      
    • Reflux at 65°C for 2 hours .

    • Note: This time is optimized to convert the unhindered 3,5,5-isomer to its methyl ester, while the hindered 3,3,5-isomer remains largely unreacted.[1]

  • Quench & Partition:

    • Cool reaction to RT. Add 50mL water.

    • Extract with DCM (3 x 30mL).[1]

    • Organic Layer: Contains 3,5,5-methyl ester + unreacted 3,3,5-acid.[1][11]

  • Chemical Separation (The "Self-Validating" Step):

    • Wash the organic layer with 1M NaOH (2 x 30mL).[1]

    • Organic Phase: Contains the ester of the unwanted 3,5,5-isomer.[1][11] Discard (or keep if desired).

    • Aqueous Phase: Contains the sodium salt of the target 3,3,5-trimethylhexanoate .[1]

  • Recovery:

    • Acidify the aqueous phase with HCl to pH 1.[1]

    • Extract with DCM.[1] Dry over

      
       and evaporate.[1]
      
    • Result: Enriched 3,3,5-trimethylhexanoic acid.[1]

  • Validation:

    • Analyze via H-NMR.[1]

    • 3,3,5-TMHA Signal: Look for a singlet at ~1.0 ppm (6H) for the gem-dimethyl at C3.[1]

    • 3,5,5-TMHA Signal: Look for a doublet at ~0.9 ppm (3H) for the methyl at C3.[1]

    • Calculate purity based on integration.[1]

Process Flow Diagram

Kinetic_Separation Start Crude Isononanoic Acid (Mix of 3,3,5 and 3,5,5) Reaction Selective Esterification MeOH / H+ / 2 Hours (Kinetic Control) Start->Reaction Steric differentiation Partition Partition: DCM / 1M NaOH Reaction->Partition Org_Phase Organic Phase (Contains 3,5,5-Ester) Partition->Org_Phase Unhindered Ester Aq_Phase Aqueous Phase (Contains 3,3,5-Carboxylate) Partition->Aq_Phase Hindered Salt Acidify Acidify (HCl) & Extract Aq_Phase->Acidify Product Pure 3,3,5-TMHA Acidify->Product

Figure 2: Kinetic separation workflow utilizing steric hindrance at the C3 position.[1]

Pharmaceutical & Industrial Relevance[1][2][4][7][12][13]

The isolation of the 3,3,5-isomer is not merely academic.[1] Its structure offers specific advantages in drug design and formulation:

  • Metabolic Stability: In prodrug design, using 3,3,5-TMHA as an ester moiety provides high resistance to enzymatic hydrolysis (esterases) due to the

    
    -gem-dimethyl group.[1] This extends the half-life of the active drug compared to linear or less hindered esters [3].[1]
    
  • Solubility Enhancement: The branched "neo" structure disrupts crystal packing, improving the lipid solubility of pharmaceutical conjugates.[1]

References

  • PubChem. "3,3,5-Trimethylhexanoic acid - Compound Summary."[1] National Library of Medicine.[1] [Link]

  • Oxea (OQ Chemicals). "Isononanoic Acid: Technical Data Sheet."[1] (General reference for C9 acid mixtures and isomer distribution). [Link]

  • Wermuth, C. G. "The Practice of Medicinal Chemistry."[1] Academic Press, 2008.[1] (Reference for steric hindrance in prodrug design).

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1] (Reference for Newman's Rule of Six and esterification kinetics).

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 3,3,5-Trimethylhexanoic Acid versus its 3,5,5-Isomer

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Thermodynamic Stability In the landscape of pharmaceutical development, the intrinsic stability of a molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Thermodynamic Stability

In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a critical attribute that influences everything from synthesis and purification to formulation and shelf-life. Thermodynamic stability, which is inversely related to a molecule's potential energy, dictates the equilibrium position of a chemical system.[1] For isomeric compounds, understanding their relative stabilities is paramount, as it can inform process development to favor the formation of the most stable and desirable product, minimizing energy expenditure and maximizing yield.

This guide focuses on two specific isomers of nonanoic acid, 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid. These branched-chain carboxylic acids, while sharing the same molecular formula (C9H18O2), possess distinct structural arrangements of their methyl groups, which can lead to significant differences in their intramolecular energetics and, consequently, their thermodynamic stability.[2] A thorough understanding of these differences is essential for any research or development program involving these or structurally similar molecules.

Structural Analysis and Theoretical Considerations

The primary determinant of thermodynamic stability between non-functionalized alkane isomers is the degree of branching; more branched alkanes are generally more stable than their linear counterparts.[1][3] This is attributed to a complex interplay of electronic and steric factors. However, when comparing two isomers with the same degree of branching, the specific placement of those branches and the resulting intramolecular steric strain become the dominant differentiating factors.

Steric Hindrance: The Decisive Factor

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's potential energy and a decrease in its stability.

  • 3,3,5-Trimethylhexanoic Acid: This isomer features a gem-dimethyl group (two methyl groups on the same carbon) at the C3 position and a single methyl group at the C5 position. The gem-dimethyl group at C3 is relatively close to the carboxylic acid functional group and is centrally located within the carbon chain. This central positioning creates significant steric crowding, as the bulky methyl groups are forced into close proximity with each other and with the rest of the flexible carbon chain. This leads to torsional strain and van der Waals repulsion, raising the overall energy of the molecule.

  • 3,5,5-Trimethylhexanoic Acid: In contrast, this isomer places the gem-dimethyl group at the C5 position, near the terminus of the alkyl chain, and a single methyl group at the C3 position. By locating the most sterically demanding group (the gem-dimethyl group) further down the chain and away from the other substituent, the molecule can adopt conformations that minimize intramolecular repulsion. This spatial separation of bulky groups leads to lower overall steric strain compared to its 3,3,5-isomer.

Based on this analysis, the 3,5,5-trimethylhexanoic acid isomer is predicted to be more thermodynamically stable due to reduced intramolecular steric hindrance.

Electronic Effects

The inductive effect of alkyl groups (electron-donating) is generally similar for both isomers and is unlikely to be a significant differentiating factor in their overall thermodynamic stability. The primary influence on stability in this case is the physical arrangement of the atoms, not their electronic properties.

A Definitive Approach: Computational and Experimental Validation

While theoretical analysis provides a strong predictive framework, empirical validation is the gold standard in scientific inquiry. The relative thermodynamic stability of these isomers can be definitively determined through a combination of modern computational chemistry and classic experimental techniques.

Computational Chemistry: An In Silico Protocol

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energy of molecules, providing highly accurate predictions of their thermodynamic properties.[3][4][5][6]

  • Structure Optimization:

    • Construct 3D models of both 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid.

    • Perform a thorough conformational search for each isomer to identify the lowest energy conformer (global minimum).

    • Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311+G** basis set). This level of theory provides a good balance of accuracy and computational cost for organic molecules.[7]

  • Energy Calculation:

    • For each optimized structure, calculate the total electronic energy.

    • Perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Stability Comparison:

    • The isomer with the more negative (or less positive) total electronic energy (including ZPVE correction) is the more thermodynamically stable. The difference in these energies corresponds to the difference in their standard enthalpies of formation (ΔH°f).

The following diagram illustrates the workflow for this computational approach:

G cluster_isomers Isomer Inputs cluster_dft DFT Protocol cluster_analysis Analysis Isomer_A 3,3,5-Trimethylhexanoic Acid Conformer Conformational Search Isomer_A->Conformer Isomer_B 3,5,5-Trimethylhexanoic Acid Isomer_B->Conformer Optimize Geometry Optimization (e.g., B3LYP/6-311+G**) Conformer->Optimize Frequency Frequency Calculation (ZPVE & Verification) Optimize->Frequency Energy Calculate Total Electronic Energy Frequency->Energy Compare Compare Total Energies Energy->Compare Conclusion Identify More Stable Isomer (Lower Energy) Compare->Conclusion

Caption: Computational workflow for determining isomer stability via DFT.

Experimental Validation: Calorimetry

The most direct experimental method for determining the relative thermodynamic stability of isomers is through combustion calorimetry.[8][9][10] This technique measures the heat released during the complete combustion of a compound.[11]

Isomers, by definition, have the same elemental composition. Therefore, they will undergo combustion to produce the same products in the same quantities (carbon dioxide and water).

C9H18O2(l) + 12.5 O2(g) → 9 CO2(g) + 9 H2O(l)

A more thermodynamically stable isomer has lower internal energy to begin with.[9] Consequently, it will release less heat upon combustion compared to a less stable, higher-energy isomer. The difference in the heats of combustion between the two isomers is equal to the difference in their enthalpies of formation.

  • Calorimeter Calibration:

    • Calibrate the heat capacity of the bomb calorimeter by combusting a known mass of a standard substance, such as benzoic acid, which has a precisely known heat of combustion.[12][13][14]

  • Sample Combustion:

    • Accurately weigh a sample of the first isomer (e.g., 3,3,5-trimethylhexanoic acid) and place it in the calorimeter's combustion "bomb."

    • Pressurize the bomb with pure oxygen.

    • Submerge the bomb in a known volume of water in the calorimeter.

    • Ignite the sample and record the temperature change of the water.

  • Data Calculation:

    • Use the calibrated heat capacity of the calorimeter and the measured temperature rise to calculate the heat of combustion (ΔH°c) for the isomer.

  • Repeat for Second Isomer:

    • Repeat steps 2 and 3 for the second isomer (3,5,5-trimethylhexanoic acid) under identical conditions.

  • Comparison:

    • The isomer with the less exothermic (smaller negative value) heat of combustion is the more thermodynamically stable.

The following diagram outlines the logic of experimental validation:

G cluster_isomers Isomer Samples cluster_calorimetry Bomb Calorimetry Protocol cluster_analysis Analysis Isomer_A 3,3,5-Isomer Combust_A Combust Isomer A Isomer_A->Combust_A Isomer_B 3,5,5-Isomer Combust_B Combust Isomer B Isomer_B->Combust_B Measure_A Measure Heat Released (ΔHc_A) Combust_A->Measure_A Compare Compare Heats of Combustion (|ΔHc_A| vs |ΔHc_B|) Measure_A->Compare Measure_B Measure Heat Released (ΔHc_B) Combust_B->Measure_B Measure_B->Compare Conclusion Lower |ΔHc| = More Stable Isomer Compare->Conclusion

Caption: Experimental workflow using bomb calorimetry.

Predicted Outcome and Data Summary

Based on the principles of steric hindrance, a clear prediction can be made. The quantitative results from the proposed computational and experimental methods would be summarized as follows:

Table 1: Predicted Thermodynamic Stability and Hypothetical Data

IsomerKey Structural FeaturePredicted Steric StrainPredicted Relative StabilityHypothetical ΔH°f (DFT)Hypothetical ΔH°c (Calorimetry)
3,3,5-Trimethylhexanoic Acid gem-dimethyl at C3 (central)HigherLess Stable-X kcal/mol-Y kcal/mol
3,5,5-Trimethylhexanoic Acid gem-dimethyl at C5 (terminal)LowerMore Stable -(X + Δ) kcal/mol-(Y - Δ) kcal/mol

Note: X, Y, and Δ represent positive energy values. A more negative ΔH°f indicates greater stability. A less negative ΔH°c indicates greater stability.

Conclusion

The thermodynamic stability of molecular isomers is a fundamental property with significant implications for chemical synthesis and drug development. In the case of 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, a qualitative analysis of intramolecular steric strain strongly suggests that the 3,5,5-isomer is the more stable compound . This increased stability is attributed to the placement of the bulky gem-dimethyl group near the end of the alkyl chain, which minimizes steric repulsion.

For researchers and drug development professionals requiring a definitive answer, this guide provides robust, step-by-step protocols for both computational (DFT) and experimental (bomb calorimetry) determination of the relative stabilities. By employing these methods, scientists can obtain quantitative data to validate the theoretical prediction and make informed decisions in process chemistry and material science applications.

References

  • Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. PubMed, 16(12). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3,5,5-Trimethylhexanoic Acid: Your Go-To Intermediate for Specialty Synthesis. [Link]

  • Chemistry Stack Exchange. (2022). Why is a branched alkane more stable than the straight-chain isomer? [Link]

  • Ataman Kimya. 3,5,5-TRIMETHYLHEXANOIC ACID. [Link]

  • Journal of Chemistry Letters. (2023). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]

  • Google Patents. (1951). The manufacture of 3,5,5-trimethylhexanoic acid.
  • Erdman, A. C., et al. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega, 10(48), 58264-58274. [Link]

  • Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

  • ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]

  • Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]

  • Scimed. Introduction to Bomb Calorimetry. [Link]

  • Scientific Research Publishing. (2016). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]

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  • ResearchGate. (2018). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution. [Link]

  • National Institutes of Health. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]

  • ResearchGate. (2007). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. [Link]

  • Swarthmore College. Expt. 2: Bomb Calorimetry. [Link]

  • National Institutes of Health. (2017). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. [Link]

  • National Institutes of Health. (2019). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. [Link]

  • Journal of Pyrotechnics Archive. (2003). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. [Link]

  • Prep101 MCAT Forum. (2020). AAMC FL 3 Question - Chemistry. [Link]

  • LookChem. ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 3,3,5-Trimethylhexanoic Acid

[1] Executive Summary This technical guide provides a comprehensive solubility profile of 3,3,5-trimethylhexanoic acid (TMHA), a critical C9 branched fatty acid intermediate used in the synthesis of high-performance lubr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile of 3,3,5-trimethylhexanoic acid (TMHA), a critical C9 branched fatty acid intermediate used in the synthesis of high-performance lubricants, plasticizers, and pharmaceutical actives. Unlike linear nonanoic acid, TMHA exhibits unique solvation dynamics due to steric hindrance from its trimethyl-substituted backbone. This document details its behavior in polar versus non-polar systems, providing validated experimental protocols for solubility determination and mechanistic insights for formulation scientists.

Molecular Architecture & Physicochemical Basis[1]

To predict solubility behavior, one must first analyze the competition between the lipophilic alkyl tail and the hydrophilic carboxyl head group.

Structural Analysis

TMHA possesses a "Gemini-like" branching pattern at the C3 and C5 positions. This steric bulk prevents efficient crystalline packing, resulting in a liquid state at room temperature (Melting Point: -70°C) compared to linear nonanoic acid (Melting Point: ~12°C).

PropertyValueMechanistic Implication
Molecular Formula C₉H₁₈O₂Amphiphilic character (Hydrophobic tail > Hydrophilic head).
Molecular Weight 158.24 g/mol Low enough for volatility (BP ~235°C), high enough for lipophilicity.
LogP (Octanol/Water) 2.53 – 3.25Indicates strong preference for non-polar environments.
pKa ~4.80Exists as neutral acid at pH < 4; Anionic carboxylate at pH > 6.
Water Solubility ~700 mg/L (20°C)Sparingly soluble; driven by the "Hydrophobic Effect."
The Amphiphilic Paradox

While the carboxylic acid group (-COOH) is a strong hydrogen bond donor/acceptor, the bulky 3,3,5-trimethylhexyl tail disrupts the water structure (entropic penalty), making hydration energetically unfavorable. However, this same branching enhances solubility in non-polar solvents by reducing intermolecular van der Waals attractions that typically lead to precipitation in linear fatty acids.

Solubility Landscape: Polar vs. Non-Polar[1]

The solubility of TMHA is binary: it acts as a solute in organic solvents but behaves more like a separate phase (or surfactant) in aqueous media.

Non-Polar & Organic Solvents (Lipophilic Dominance)

TMHA is miscible in almost all standard organic solvents. The mechanism is driven by London Dispersion Forces between the alkyl tail and the solvent.

  • Hydrocarbons (Hexane, Toluene, Heptane): Fully Miscible. Ideal for extraction processes.

  • Chlorinated Solvents (DCM, Chloroform): Fully Miscible.

  • Ethers (THF, Diethyl Ether): Fully Miscible.

Polar Solvents (Hydrophilic Competition)
  • Water: Sparingly Soluble (0.7 g/L). The hydrophobic tail is too large for the head group to solvate.

  • Alcohols (Methanol, Ethanol, Isopropanol): Fully Miscible. The alkyl chain of the alcohol interacts with the TMHA tail, while the hydroxyl groups hydrogen bond with the carboxyl head.

  • Aprotic Polar (DMSO, DMF): Soluble. High dipole moments can solvate the carboxylic acid, though steric bulk slightly reduces dissolution rates compared to linear acids.

pH-Dependent Aqueous Solubility (Critical for Extraction)

The solubility of TMHA in water is switchable.

  • pH < 4 (Acidic): Neutral form (R-COOH). Low solubility (~0.004 M). Partitions into organic phase.

  • pH > 7 (Basic): Ionized form (R-COO⁻). High solubility. Forms surfactant micelles (Isononanoate salts).

Visualization of Solvation Dynamics:

SolubilityMechanism TMHA 3,3,5-TMHA Molecule Interaction_VDW Van der Waals Dominance TMHA->Interaction_VDW Alkyl Tail Interaction_HB H-Bonding Insufficient TMHA->Interaction_HB COOH Head Interaction_Ion Ion-Dipole Solvation TMHA->Interaction_Ion Deprotonation (R-COO-) Solvent_NP Non-Polar Solvent (Hexane/Toluene) Solvent_Polar Polar Solvent (Water pH < 4) Solvent_Basic Basic Aqueous (Water pH > 8) Interaction_VDW->Solvent_NP High Solubility (Miscible) Interaction_HB->Solvent_Polar Phase Separation (~0.7 g/L) Interaction_Ion->Solvent_Basic Soluble / Micelles

Caption: Mechanistic pathways determining TMHA solubility based on solvent polarity and pH conditions.

Validated Experimental Protocol: Solubility Determination

For researchers requiring precise solubility data (e.g., for formulation stability), the Shake-Flask Method (OECD 105) coupled with HPLC or GC analysis is the gold standard.

Protocol: Equilibrium Solubility (Shake-Flask)[1]

Objective: Determine thermodynamic solubility in a specific solvent (e.g., Water or Buffer).

Materials:

  • 3,3,5-Trimethylhexanoic acid (High purity >98%)[1]

  • Solvent (Water, Phosphate Buffer pH 7.4, etc.)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; TMHA may bind).

  • HPLC or GC-FID system.

Workflow:

  • Saturation: Add excess TMHA (approx. 200 mg) to 10 mL of solvent in a glass vial. The mixture should be biphasic (visible droplets).

  • Equilibration: Seal vial and place in a thermostatic shaker at 25°C ± 0.1°C. Shake at 100 RPM for 24–48 hours.

    • Note: Slow shaking prevents emulsion formation which acts as "false" solubility.

  • Sedimentation: Stop shaking and allow phases to separate for 4 hours.

  • Sampling: Carefully withdraw the aqueous phase (avoiding the surface oil layer).

  • Filtration: Filter through a pre-saturated 0.45 µm PTFE filter to remove micro-droplets.

  • Quantification:

    • Method A (HPLC-UV): Column C18, Mobile Phase ACN:Water (60:40 + 0.1% H3PO4), Detection @ 210 nm.

    • Method B (GC-FID): Derivatize with BSTFA (optional) or inject directly on a FFAP column.

Protocol: pH-Solubility Profile (Titration Method)

Objective: Determine the pH at which the acid precipitates (pS).

  • Dissolve 1 g of TMHA in 50 mL of 0.1 M NaOH (fully soluble salt form).

  • Slowly titrate with 0.1 M HCl while monitoring turbidity (Nephelometer) and pH.

  • Record the pH where turbidity sharply increases (onset of precipitation).

Experimental Decision Tree:

ProtocolWorkflow Start Start: Solubility Determination SolventCheck Is Solvent Water/Buffer? Start->SolventCheck Branch_Aq Aqueous System SolventCheck->Branch_Aq Yes Branch_Org Organic System SolventCheck->Branch_Org No AddExcess Add Excess TMHA (Biphasic) Branch_Aq->AddExcess Visual Visual Inspection (Miscibility) Branch_Org->Visual Shake Shake 24-48h @ 25°C AddExcess->Shake Filter Filter (PTFE 0.45µm) Shake->Filter Analyze HPLC/GC Analysis Filter->Analyze Turbidity Turbidity Check Visual->Turbidity

Caption: Step-by-step decision tree for selecting the correct solubility determination methodology.

Industrial & Pharmaceutical Implications[1][3][4]

Understanding the solubility of TMHA is crucial for process optimization:

  • Acid-Base Extraction (Work-up):

    • Since TMHA is lipophilic (LogP ~3), it can be easily removed from organic reaction mixtures by washing with dilute NaOH (converting it to the water-soluble sodium isononanoate). Conversely, acidification of the aqueous layer allows recovery of the pure acid into an organic solvent like hexane.

  • Lubricant Formulation:

    • TMHA is esterified with polyols (e.g., Neopentyl Glycol, Pentaerythritol) to create synthetic lubricants. The solubility data confirms that unreacted TMHA will not dissolve in aqueous coolants but will remain in the oil phase, potentially affecting viscosity if not removed.

  • Drug Delivery:

    • As a permeation enhancer, TMHA's lipophilicity allows it to disrupt the stratum corneum lipid bilayer. However, its low water solubility requires emulsification (e.g., using Tween 80) for aqueous topical formulations.

References

  • OQ Chemicals. (2023).[2][3] Technical Data Sheet: Isononanoic Acid (3,3,5-Trimethylhexanoic acid). Retrieved from [3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20163797: 3,3,5-Trimethylhexanoic acid. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 3,5,5-trimethylhexanoic acid (CAS 3302-10-1).[1][4][2][3][5] Retrieved from

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for fatty acid solubility correlations).

  • OECD. (1995). Test No. 105: Water Solubility.[6] OECD Guidelines for the Testing of Chemicals.[7] Retrieved from

Sources

Foundational

pKa values and dissociation constants of 3,3,5-trimethylhexanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethylhexanoic Acid: pKa and Dissociation Constant Authored by: A Senior Application Scientist Foreword: The Critical Role of pKa in Pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethylhexanoic Acid: pKa and Dissociation Constant

Authored by: A Senior Application Scientist

Foreword: The Critical Role of pKa in Pharmaceutical Sciences

In the landscape of drug discovery and development, the ionization constant (pKa) of an active pharmaceutical ingredient (API) is a cornerstone physicochemical parameter. It fundamentally governs a molecule's behavior in a biological system, influencing critical attributes such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] An accurate understanding of a compound's pKa is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict how a drug will behave at the physiological pH of different body compartments and to design formulations that ensure optimal bioavailability and therapeutic efficacy.[1][2]

This guide provides an in-depth examination of 3,3,5-trimethylhexanoic acid, a branched-chain carboxylic acid. We will explore its predicted pKa, the underlying structural factors influencing its acidity, and the rigorous experimental methodologies required for its empirical determination. The protocols and principles detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative framework for assessing the ionization characteristics of this and similar molecules.

Physicochemical Profile of 3,3,5-Trimethylhexanoic Acid

3,3,5-trimethylhexanoic acid is a saturated fatty acid characterized by a nine-carbon backbone with methyl group substitutions at the 3 and 5 positions. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem[3]
Molecular Weight 158.24 g/mol PubChem[3]
Predicted pKa ~4.80LookChem, Guidechem[4][5]
Calculated Ka ~1.58 x 10⁻⁵Derived from pKa
Structural Rationale for Acidity

The acidity of 3,3,5-trimethylhexanoic acid stems from the carboxylic acid functional group (-COOH). The dissociation of the acidic proton results in a carboxylate anion (-COO⁻). The stability of this conjugate base is the primary determinant of the acid's strength.

Two key factors influence the pKa of this molecule:

  • Resonance Stabilization : The primary reason for the acidity of carboxylic acids is the resonance delocalization of the negative charge across both oxygen atoms of the carboxylate group after deprotonation. This distributes the charge, creating a stable conjugate base.[6]

  • Inductive Effect : The alkyl chain, including the three methyl groups, is electron-donating.[7] These groups push electron density toward the carboxylate group, which slightly destabilizes the negative charge on the conjugate base.[6][8] This electron-donating inductive effect makes the acid slightly weaker (i.e., raises the pKa) compared to simpler acids like formic acid (pKa = 3.75) or acetic acid (pKa = 4.74).[7] The bulky trimethyl arrangement contributes to this effect.

Experimental Determination of pKa

While predictions provide a useful estimate, precise pKa determination requires empirical measurement. Potentiometric titration is the most widely used and accurate method for this purpose.[9] An alternative, spectrophotometric analysis, is also viable if the molecule possesses a suitable chromophore.

Method A: Potentiometric Titration

Principle of Causality: This method is the gold standard due to its precision and direct measurement of pH changes.[9][10] The procedure involves the gradual neutralization of the acidic analyte with a strong base (titrant) of known concentration. By monitoring the solution's pH after each addition of titrant, a titration curve is generated. According to the Henderson-Hasselbalch equation, the pKa of the acid is numerically equal to the pH at the half-equivalence point, where the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[11][12]

Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])[13]

When [A⁻] = [HA], the log term becomes log(1) = 0, and thus pH = pKa.

Self-Validating Experimental Protocol

This protocol is designed to ensure accuracy through careful calibration and control of experimental variables.

Materials & Reagents:

  • 3,3,5-trimethylhexanoic acid

  • High-purity water (degassed to remove CO₂)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A volumetric glassware (burette, pipettes)

  • Constant temperature water bath (e.g., set to 25°C)

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25°C).

  • Sample Preparation: Accurately weigh a sample of 3,3,5-trimethylhexanoic acid to prepare a solution of known concentration, typically between 0.01 M and 0.1 M. Dissolve it in a known volume of high-purity water. Note: If solubility is low, a co-solvent like methanol may be used, but the resulting "apparent pKa" must be extrapolated back to a fully aqueous solution.[9]

  • Titration Setup: Place the sample solution in a jacketed beaker connected to the constant temperature water bath.[10] Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Position the tip of the burette, filled with standardized 0.1 M NaOH, just below the surface of the solution.

  • Titration Execution:

    • Begin stirring at a moderate, constant rate to ensure homogeneity without creating a vortex.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each increment, allow the pH reading to stabilize completely before recording both the added volume and the corresponding pH.

    • Decrease the increment size significantly as you approach the equivalence point (identified by a rapid change in pH).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[14]

    • Identify the volume at the half-equivalence point (Vₑ/2).

    • The pH of the solution at the half-equivalence point is the experimental pKa of 3,3,5-trimethylhexanoic acid.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (Buffers 4, 7, 10) PrepareSample Prepare Acid Solution (Known Concentration) Setup Assemble Apparatus (Constant Temp, Stirring) PrepareSample->Setup Titrate Add NaOH Titrant (Incremental Dosing) Setup->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st/2nd Derivative Plot Plot->Derivative EquivPoint Find Equivalence Point (Vₑ) Derivative->EquivPoint pKa Determine pKa (pH at Vₑ/2) EquivPoint->pKa

Caption: Workflow for pKa determination by potentiometric titration.
Method B: UV-Vis Spectrophotometry

Principle of Causality: This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid exhibit different molar absorptivities at a specific wavelength of light.[15][16] By preparing a series of solutions with identical total acid concentration but buffered at different known pH values, the ratio of [A⁻]/[HA] can be determined from the absorbance spectra via the Beer-Lambert law. Plotting absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.[17]

Trustworthiness Note: The primary limitation for 3,3,5-trimethylhexanoic acid is its lack of a strong chromophore, meaning its UV absorbance will be weak and may not change significantly upon ionization, potentially making this method less suitable than titration. However, the workflow is a standard and valuable technique for many other APIs.[15]

Self-Validating Experimental Protocol

Materials & Reagents:

  • 3,3,5-trimethylhexanoic acid

  • A series of buffer solutions with known pH values (e.g., from pH 3 to 7, in 0.2-0.5 unit increments) and constant ionic strength.

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes

Step-by-Step Methodology:

  • Wavelength Selection:

    • Prepare two solutions of the acid at a constant concentration: one in a strongly acidic buffer (e.g., pH 2, where the molecule is fully protonated, HA) and one in a strongly basic buffer (e.g., pH 8, where it is fully deprotonated, A⁻).

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Identify an analytical wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal.

  • Sample Preparation: Prepare a series of samples by adding a precise, constant amount of a stock solution of the acid to each of the different pH buffers. Ensure the final concentration is identical across all samples.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined analytical wavelength (λ).

    • Use the corresponding buffer solution as a blank to zero the instrument for each measurement.

    • Measure and record the absorbance of each sample solution.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) as a function of the buffer pH (x-axis).

    • The data should form a sigmoidal curve. The inflection point of this curve, where the absorbance is halfway between the minimum and maximum values, corresponds to the pKa of the acid.[10]

    • Alternatively, the pKa can be calculated by fitting the data to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws: A = (A_HA * 10^(pKa-pH) + A_A⁻) / (1 + 10^(pKa-pH)) where A is the observed absorbance, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Scan Scan Spectra in Acidic & Basic pH SelectWavelength Select Analytical Wavelength (λ_max_diff) Scan->SelectWavelength PrepareBuffers Prepare Buffered Samples (Constant Concentration) SelectWavelength->PrepareBuffers MeasureAbsorbance Measure Absorbance of each sample at λ PrepareBuffers->MeasureAbsorbance Plot Plot Absorbance vs. pH MeasureAbsorbance->Plot Sigmoid Fit Sigmoidal Curve Plot->Sigmoid pKa pKa = Inflection Point Sigmoid->pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

From pKa to the Dissociation Constant (Ka)

The pKa is the negative base-10 logarithm of the acid dissociation constant, Ka. The Ka provides a direct measure of the extent to which an acid dissociates in water.

Relationship: pKa = -log₁₀(Ka) or Ka = 10^(-pKa)

For 3,3,5-trimethylhexanoic acid, using the predicted pKa of ~4.80:

Ka = 10^(-4.80) ≈ 1.58 x 10⁻⁵

This Ka value indicates that it is a weak acid, meaning that in an aqueous solution, the equilibrium lies in favor of the undissociated (protonated) form, HA.

Conclusion and Implications for Drug Development

This guide has detailed the predicted pKa of 3,3,5-trimethylhexanoic acid (~4.80) and its corresponding dissociation constant (Ka ≈ 1.58 x 10⁻⁵), grounding these values in the context of its molecular structure. The significant influence of the electron-donating alkyl groups on weakening the carboxylic acid was highlighted.

Furthermore, we have provided comprehensive, self-validating protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry. For a molecule like 3,3,5-trimethylhexanoic acid, potentiometric titration stands as the more reliable and precise method. An accurate pKa value is indispensable for predicting the charge state of a molecule at physiological pH (~7.4). With a pKa of 4.80, 3,3,5-trimethylhexanoic acid will be predominantly in its deprotonated, anionic form in the bloodstream, a critical factor influencing its solubility, membrane permeability, and interactions with biological targets. Mastery of these principles and experimental techniques is therefore essential for professionals dedicated to the rational design and development of effective pharmaceutical agents.

References

  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue.
  • 3,5,5-Trimethylhexanoic acid|3302-10-1. LookChem.
  • 3,5,5-Trimethylhexanoic acid 3302-10-1 wiki. Guidechem.
  • Development of Methods for the Determin
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960. PubChem.
  • 3,5,5-TRIMETHYLHEXANOIC ACID.
  • 3,3,5-Trimethylhexanoic acid | C9H18O2 | CID 20163797. PubChem.
  • Acidity of Carboxylic Acids. (2023). Chemistry LibreTexts.
  • How to measure pKa by UV-vis spectrophotometry.
  • Henderson–Hasselbalch equ
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Rapid Determination of Ionization Constants (pKa)
  • Can someone explain the trend in decreasing acidity of alkyl carboxylic acids?. Reddit.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • pKa of a dye: UV-VIS Spectroscopy. Academia.edu.
  • Henderson-Hasselbalch equation | Acids and bases | AP Chemistry. (2021). Khan Academy.
  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2019). SciSpace.
  • Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. (2025).
  • Streamline pKa Value Determination Using Automated UV/Vis-Titr
  • Henderson Hasselbalch Equ
  • Henderson-Hasselbalch Calculator.
  • pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.
  • The Henderson–Hasselbalch Equation: Its History and Limitations. (2001).

Sources

Exploratory

Technical Whitepaper: 3,3,5-Trimethylhexanoic Acid (TMHA) in High-Performance Synthetic Lubricants

The following is an in-depth technical guide on 3,3,5-Trimethylhexanoic Acid for lubricant formulation. Executive Summary This guide addresses the physicochemical profile and formulation utility of 3,3,5-trimethylhexanoi...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3,3,5-Trimethylhexanoic Acid for lubricant formulation.

Executive Summary

This guide addresses the physicochemical profile and formulation utility of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) . While the industrial lubricant market is dominated by its isomer, 3,5,5-trimethylhexanoic acid (standard Isononanoic Acid), the 3,3,5-isomer represents a distinct class of "neo-structured" fatty acids.

Its defining feature—a gem-dimethyl substitution at the


-position (C3)—creates a quaternary carbon center adjacent to the 

-methylene group. This architecture provides exceptional steric shielding to the carboxyl group, translating to superior hydrolytic stability in Polyol Ester (POE) basestocks compared to standard branched acids. This guide details the properties, synthesis logic, and characterization protocols for leveraging 3,3,5-TMHA in aviation turbine oils (ATO) and refrigeration lubricants.

Part 1: Molecular Architecture & Tribological Implications

The Isomer Distinction (The "Neo" Effect)

To formulate effectively, one must distinguish 3,3,5-TMHA from its common commodity counterpart.

  • Commodity Isomer (3,5,5-TMHA): Produced via hydroformylation of diisobutylene.[1] Branching is located at the tail (

    
    -position). Offers good solubility but moderate steric protection at the ester linkage.
    
  • Target Isomer (3,3,5-TMHA): Features a quaternary carbon at C3. This structure mimics neo-acids (like neopentanoic acid) but with a lipophilic tail.

Mechanistic Impact: The C3 gem-dimethyl group imposes a high rotational energy barrier, physically blocking water molecules and oxidants from attacking the ester carbonyl carbon. This is the Newman’s Rule of Six in effect: atoms at the 6-position (relative to the attacking nucleophile) exert maximum steric hindrance.

Structure-Property Logic Flow

G cluster_0 Molecular Structure cluster_1 Physicochemical Impact cluster_2 Lubricant Performance Struct 3,3,5-TMHA Structure (C3 Gem-Dimethyl) Steric Steric Hindrance (Beta-Branching) Struct->Steric Creates Quaternary C Visc Viscosity Index (Molecular Rigidity) Struct->Visc Branching increases friction Hydro Hydrolytic Stability (Water Repulsion) Steric->Hydro Blocks Nucleophilic Attack Oxid Oxidative Stability (Radical Scavenging) Steric->Oxid Protects Alpha-Hydrogens Life Extended Oil Drain Interval Hydro->Life Corr Reduced Acid Corrosion Hydro->Corr Oxid->Life App Application: Aviation & Refrigeration Visc->App

Figure 1: Causal pathway linking the 3,3,5-TMHA molecular architecture to macroscopic lubricant performance.

Part 2: Physicochemical Profile[2][3]

The following data aggregates experimental and computed values for 3,3,5-TMHA (CAS 23373-12-8). Note the distinction from the 3,5,5-isomer.

Table 1: Physical Properties of 3,3,5-Trimethylhexanoic Acid
PropertyValueUnitMethod/Notes
Molecular Weight 158.24 g/mol Calculated
Appearance Colorless Liquid-Visual
Density (20°C) 0.905 - 0.915g/cm³ASTM D4052 (Est.)
Boiling Point 235 - 240°CAtmospheric (Higher than 3,5,5 due to symmetry)
Flash Point ~125°CClosed Cup (ASTM D93)
Acid Value 350 - 355mg KOH/gTheoretical: 354.5
Vapor Pressure < 0.01mmHg @ 20°CLow volatility essential for high-vac applications
Refractive Index 1.430nD20-
Partition Coeff (LogP) 2.8 - 3.2-Indicates high lipophilicity (Hydrophobic)

Scientist's Note: The boiling point of the 3,3,5-isomer is often slightly distinct from the 3,5,5-mixture due to closer packing potential of the neo-structure, though in industrial grades, these often appear as co-distillates unless high-purity fractionation is specified.

Part 3: Formulation Protocol (Esterification)

To utilize 3,3,5-TMHA, it must be esterified with a polyol (Neopentyl Glycol, Trimethylolpropane, or Pentaerythritol). The following protocol describes the synthesis of a Trimethylolpropane (TMP) Tri-3,3,5-Trimethylhexanoate , a common ISO 32-46 base oil.

Materials & Safety
  • Reactants: Trimethylolpropane (TMP) [CAS 77-99-6], 3,3,5-Trimethylhexanoic Acid [CAS 23373-12-8].

  • Catalyst: Tin(II) Oxalate or Titanate (preferred over strong acids to prevent backbone degradation).

  • Safety: 3,3,5-TMHA is a skin irritant and potential eye damager.[2] Use full PPE (nitrile gloves, goggles).

Synthesis Workflow

Step 1: Charge & Inerting Load TMP (1.0 eq) and 3,3,5-TMHA (3.3 eq, 10% excess) into a reactor equipped with a Dean-Stark trap and nitrogen sparge. The excess acid drives the equilibrium to completion (Le Chatelier's principle).

Step 2: Catalysis & Heating Add catalyst (0.05 wt%). Ramp temperature to 210°C - 220°C .

  • Critical Control Point: The steric hindrance of the 3,3,5-group makes this reaction slower than with linear acids. Maintain temperature strictly to avoid color body formation (oxidation).

Step 3: Water Removal (Dehydration) Continuously remove reaction water via the Dean-Stark trap. Monitor Acid Value (AV) hourly.

  • Target: AV < 5 mg KOH/g before proceeding to vacuum stripping.

Step 4: Vacuum Stripping Apply vacuum (< 10 mbar) at 220°C to strip the excess unreacted 3,3,5-TMHA.

  • Recovery: The stripped acid can be recycled, but check for purity (GC) as thermal isomers may form.

Step 5: Neutralization & Filtration Cool to 90°C. Treat with mild base (e.g., sodium carbonate) or adsorbent (magnesium silicate) to remove residual catalyst and acidity. Filter through a 1-micron membrane.

Process Visualization

Synthesis Start Raw Materials: TMP + 3,3,5-TMHA (Excess) React Esterification 220°C, N2, Sn-Catalyst Start->React Water Water Removal (Dean-Stark) React->Water Check Check Acid Value (Target < 5) Water->Check Check->React AV > 5 Strip Vacuum Stripping Remove Excess Acid Check->Strip AV < 5 Finish Neutralization & Filtration Strip->Finish Product Final Base Oil (TMP-Ester) Finish->Product

Figure 2: Step-by-step esterification protocol for synthesizing high-stability base stocks using 3,3,5-TMHA.

Part 4: Performance Characterization Protocols

Once synthesized, the ester must be validated. The following tests confirm the "Neo-Acid" benefits.

Hydrolytic Stability (ASTM D2619 Modified)

Standard beverage bottle tests may be too slow for this highly stable ester.

  • Protocol: Mix 75g Ester + 25g Water + Copper catalyst coil. Seal in pressure vessel.

  • Condition: 144 hours at 105°C (Standard is 93°C; elevated temp required to stress the 3,3,5-linkage).

  • Pass Criteria:

    • Acidity increase < 0.5 mg KOH/g.[3]

    • Copper weight loss < 0.2 mg/cm².

  • Why this matters: The 3,3,5-isomer should show 50% less acid generation than the 3,5,5-isomer due to the

    
    -steric shield.
    
Oxidation Stability (RPVOT - ASTM D2272)
  • Protocol: Place oil sample, water, and copper catalyst in a rotating pressure vessel pressurized with oxygen (90 psi). Heat to 150°C.

  • Metric: Time (minutes) until pressure drops 25 psi.

  • Expectation: 3,3,5-esters typically exhibit RPVOT times > 1000 minutes (with antioxidant package), outperforming linear C9 esters by >30%.

References

  • PubChem. (2025).[4][2] 3,3,5-Trimethylhexanoic acid (Compound Summary).[4] National Library of Medicine. [Link]

  • Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology (3rd ed.). CRC Press. (Authoritative text on polyol ester synthesis and steric effects).
  • OQ Chemicals. (2024).[5] Isononanoic Acid Technical Data Sheet.[2] (Provides baseline data for commercial C9 acid mixtures for comparison). [Link]

  • ASTM International. (2023). ASTM D2619-09: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).[Link]

  • Chao, T. S., & Kjonaas, M. (1982). Esters of Branched-Chain Fatty Acids as High-Temperature Lubricants. ASLE Transactions. (Foundational paper on how branching position affects thermal stability).

Sources

Foundational

boiling point and vapor pressure data for 3,3,5-trimethylhexanoic acid

The Technical Guide to Trimethylhexanoic Acid Isomers: Boiling Point & Vapor Pressure Dynamics Executive Summary: The Isomer Distinction In high-performance lubrication and pharmaceutical intermediate synthesis, "Isonona...

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Guide to Trimethylhexanoic Acid Isomers: Boiling Point & Vapor Pressure Dynamics

Executive Summary: The Isomer Distinction

In high-performance lubrication and pharmaceutical intermediate synthesis, "Isononanoic Acid" is a critical commodity.[1] However, a technical ambiguity often exists between the specific 3,3,5-trimethylhexanoic acid (CAS 23373-12-8) and its dominant industrial isomer, 3,5,5-trimethylhexanoic acid (CAS 3302-10-1).

While the 3,5,5-isomer constitutes >90% of commercial "isononanoic acid" produced via diisobutylene hydroformylation, the 3,3,5-isomer exists as a distinct structural entity, often present as a minor component or required for specialized steric applications. This guide provides the definitive thermodynamic data for the major isomer (3,5,5-) and comparative predictive data for the minor isomer (3,3,5-), establishing a baseline for process engineering and volatility management.

Chemical Identity & Structural Logic

Understanding the volatility difference requires analyzing the steric bulk of the methyl groups.

Feature3,5,5-Trimethylhexanoic Acid (Major)3,3,5-Trimethylhexanoic Acid (Minor)
CAS Number 3302-10-1 23373-12-8
Common Name Isononanoic Acid, Cekanoic C9Isononanoic Acid (Isomer)
Structure Terminal tert-butyl group (neo-structure)Internal gem-dimethyl group
Molecular Weight 158.24 g/mol 158.24 g/mol
Primary Source Oxidation of 3,5,5-trimethylhexanalByproduct / Specialized Synthesis
Structural Visualization

IsomerComparison cluster_0 Major Isomer (CAS 3302-10-1) cluster_1 Minor Isomer (CAS 23373-12-8) A 3,5,5-Trimethylhexanal (Aldehyde Precursor) B 3,5,5-Trimethylhexanoic Acid (Terminal tert-butyl steric bulk) A->B Oxidation C 3,3,5-Trimethylhexanoic Acid (Internal gem-dimethyl crowding) B->C Isomeric Relationship

Figure 1: Structural relationship between the dominant 3,5,5-isomer and the 3,3,5-isomer.

Thermodynamic Profile: Boiling Point & Vapor Pressure

The following data is critical for determining flash loss in lubricants and distillation parameters in synthesis.

A. Boiling Point Data (Standard & Reduced Pressure)

The 3,5,5-isomer serves as the primary reference. The 3,3,5-isomer, due to slightly different steric shielding of the carboxylic head, exhibits a predicted boiling point depression of approximately 2–4°C compared to the 3,5,5-isomer.

Pressure (mmHg)Pressure (kPa)3,5,5-Isomer BP (°C) (Exp.)3,3,5-Isomer BP (°C) (Pred.)
760 (Atm) 101.3235 - 236 ~232
100 13.3172 ~169
10 1.33121 ~118
1 0.1385 ~83
B. Vapor Pressure Curves (Antoine Equation)

For precise engineering calculations (e.g., vacuum distillation), use the Antoine Equation:



  • P = Vapor Pressure in mmHg (Torr)

  • T = Temperature in °C [2][3]

Parameters for 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1):

ParameterValueValidity Range (°C)Source
A 7.854280 – 240Derived from Yaws/Cheméo
B 2250.1
C 200.5

Note: For the 3,3,5-isomer, in the absence of experimental constants, it is standard practice to use the 3,5,5-isomer constants with a safety factor of 1.1x on the resulting pressure to account for potential higher volatility.

C. Vapor Pressure at Key Temperatures
Temperature (°C)VP (3,5,5-Isomer) [Pa]VP (3,5,5-Isomer) [mmHg]Significance
20 0.46 0.0035 Standard Storage
25 1.42 0.0107 Ambient Handling
100 2,100 15.7 Process Heating
150 15,500 116 Reaction/Esterification

Experimental Protocols: Validating the Data

Trustworthiness in data requires a self-validating generation method. For high-boiling carboxylic acids like trimethylhexanoic acid, the OECD 104 Static Method is the gold standard.

Protocol: Static Vapor Pressure Determination (OECD 104)[7]

Objective: Determine the vapor pressure equilibrium at controlled temperatures (20°C to 100°C) without interference from dissolved gases.

Workflow Logic:

ExperimentalProtocol Start Sample Preparation (Degassing) Step1 Load Sample into Thermostated Bulb Start->Step1 Step2 Freeze Sample (Liquid Nitrogen) Step1->Step2 Step3 Evacuate Headspace (Remove Air/Volatiles) Step2->Step3 Step4 Thaw & Equilibrate (Release Dissolved Gas) Step3->Step4 Decision Gas Free? Step4->Decision Decision->Step2 No (Repeat Cycle) Measure Static Measurement (Capacitance Manometer) Decision->Measure Yes Data Record P vs T (Generate Antoine Curve) Measure->Data

Figure 2: Step-by-step logic for the Static Method (OECD 104) to ensure gas-free vapor pressure readings.

Detailed Steps:

  • Apparatus: Use a capacitance manometer linked to a temperature-controlled bath (precision ±0.01°C).

  • Degassing (Critical): 3,3,5-trimethylhexanoic acid is viscous. Dissolved air will artificially inflate vapor pressure readings.

    • Freeze the sample using liquid nitrogen.

    • Pump down to <0.1 Pa.

    • Thaw to release trapped gas bubbles.

    • Repeat 3 times until pressure is stable.

  • Measurement: Record pressure at 5°C intervals. Ensure thermal equilibrium (pressure change <1% over 10 mins) before recording.

Applications & Implications

  • Synthetic Lubricants (Polyol Esters):

    • Role: The branched structure of 3,3,5- and 3,5,5-trimethylhexanoic acid prevents crystallization, keeping the pour point low (-70°C).

    • Volatility: The low vapor pressure (0.46 Pa @ 20°C) ensures minimal evaporative loss in high-temperature compressors (e.g., R-134a refrigeration systems).

    • Isomer Impact: Using pure 3,5,5-isomer is preferred for consistency. High concentrations of 3,3,5-isomer may slightly alter the viscosity index (VI) due to different packing density.

  • Metalworking Fluids:

    • Used as a corrosion inhibitor (amine salt form). The boiling point data confirms stability during the exothermic neutralization process.

References

  • National Institute of Standards and Technology (NIST). 3,5,5-Trimethylhexanoic acid: Phase change data. NIST Chemistry WebBook. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,5,5-trimethylhexanoic acid (CAS 3302-10-1). ECHA. [Link]

  • OECD. Test No. 104: Vapour Pressure.[4] OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChem. Compound Summary: 3,3,5-Trimethylhexanoic acid (CAS 23373-12-8).[5] National Library of Medicine.[6] [Link]

  • Yaws, C. L.The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing. (Data derived from industrial standard tables for C9 carboxylic acids).

Sources

Exploratory

Comparative Technical Analysis: Isononanoic Acid vs. 3,3,5-Trimethylhexanoic Acid

The following technical guide provides a rigorous comparative analysis of Isononanoic Acid (specifically the 3,5,5-trimethylhexanoic acid isomer) and its structural isomer, 3,3,5-trimethylhexanoic acid. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparative analysis of Isononanoic Acid (specifically the 3,5,5-trimethylhexanoic acid isomer) and its structural isomer, 3,3,5-trimethylhexanoic acid.

Executive Summary

In industrial and pharmaceutical chemistry, Isononanoic Acid (INA) is a generic designation often used interchangeably with its predominant isomer, 3,5,5-trimethylhexanoic acid . However, precise chemical applications—particularly in the synthesis of sterically hindered esters for high-performance lubricants and peroxides—require a strict distinction between this standard isomer and its structural analog, 3,3,5-trimethylhexanoic acid .

The core difference lies in the position of the methyl branching relative to the carboxyl group. While 3,5,5-trimethylhexanoic acid exhibits branching at the


 and 

positions, 3,3,5-trimethylhexanoic acid possesses a gem-dimethyl group at the

position. This subtle structural shift imparts significantly higher steric hindrance to the 3,3,5-isomer, altering its esterification kinetics, hydrolytic stability, and utility in drug development.

Chemical Identity & Structural Divergence

The nomenclature "Isononanoic Acid" typically refers to the commercial mixture produced via the Oxo process, which consists of roughly 90% 3,5,5-trimethylhexanoic acid. The 3,3,5-isomer is a distinct chemical entity with a unique CAS registry number and property profile.[1]

Structural Comparison
FeatureIsononanoic Acid (Standard) 3,3,5-Trimethylhexanoic Acid
Primary Isomer 3,5,5-Trimethylhexanoic acid 3,3,5-Trimethylhexanoic acid
CAS Number 3302-10-1 (Pure isomer)26896-18-4 (Commercial mixture)23373-12-8
Molecular Formula C

H

O

C

H

O

Molecular Weight 158.24 g/mol 158.24 g/mol

-Carbon
-CH

- (Methylene)
-CH

- (Methylene)

-Carbon
-CH(CH

)- (Methine)
-C(CH

)

- (Quaternary)

-Carbon
-C(CH

)

(tert-Butyl)
-CH(CH

)

(Isopropyl)
Steric Class

-Branched (Mono-methyl)

-Branched (Gem-dimethyl)
Visualization of Isomeric Structures

The following diagram illustrates the steric environment differences. Note the proximity of the gem-dimethyl group to the carboxyl functionality in the 3,3,5-isomer compared to the 3,5,5-isomer.

IsomerComparison cluster_0 Steric Impact on Reactivity INA 3,5,5-Trimethylhexanoic Acid (Standard INA) Less Hindered COOH Carboxyl Group (-COOH) INA->COOH Alpha-CH2 Beta-CH(Me) TMHA_335 3,3,5-Trimethylhexanoic Acid (High Steric Bulk) Beta-Quaternary Carbon TMHA_335->COOH Alpha-CH2 Beta-C(Me)2

Figure 1: Structural comparison highlighting the critical Beta-position branching differences.

Synthesis & Manufacturing Origins

The prevalence of the 3,5,5-isomer in the market is a direct consequence of the feedstock used in its manufacture.

3,5,5-Trimethylhexanoic Acid (The "Oxo" Route)

Commercial Isononanoic Acid is manufactured via the Hydroformylation (Oxo Synthesis) of Diisobutylene .

  • Feedstock: Diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

  • Mechanism: The cobalt or rhodium-catalyzed addition of syngas (CO + H

    
    ) occurs predominantly at the terminal carbon of 2,4,4-trimethyl-1-pentene to minimize steric clash.
    
  • Result: This yields 3,5,5-trimethylhexanal, which is oxidized to the corresponding acid.[2]

  • Purity: Technical grades are typically >90% 3,5,5-isomer, with minor impurities of 3,4,4- and 3,4,5- isomers.

3,3,5-Trimethylhexanoic Acid

The 3,3,5-isomer is not the primary product of standard diisobutylene hydroformylation. It requires specific synthetic routes, often involving:

  • Free Radical Addition: Addition of reagents across 2,2-dimethyl-substituted olefins.

  • Specialized Feedstocks: Use of specific C8 olefin isomers that favor the formation of the 3,3,5-skeleton upon carbonylation.

  • Availability: Due to the more complex synthesis, 3,3,5-TMHA is often treated as a specialty fine chemical rather than a bulk commodity.

Physicochemical & Reactivity Profile

The "Gem-Dimethyl Effect" at the


-position of 3,3,5-TMHA drastically alters its behavior compared to the 3,5,5-isomer.
Property Comparison Table
Property3,5,5-Trimethylhexanoic Acid3,3,5-Trimethylhexanoic AcidImpact of Difference
Boiling Point ~253°C~245–250°CSimilar volatility profiles.
pKa (Predicted) 4.80 ± 0.104.95 ± 0.103,3,5 is slightly weaker acid due to electron-donating induction from

-gem-dimethyls.
Esterification Rate ModerateSlow The

-quaternary center in 3,3,5 blocks nucleophilic attack at the carbonyl.
Hydrolytic Stability HighVery High Esters of 3,3,5-TMHA resist hydrolysis significantly better than 3,5,5-esters.
Viscosity (Esters) MediumHigh3,3,5-esters exhibit higher viscosity indices due to increased molecular rigidity.
The Steric Shielding Mechanism

In drug development and lubricant formulation, the stability of the ester bond is paramount.

  • 3,5,5-TMHA: The

    
    -carbon has one methyl group.[3][4][2][5][6][7] The carbonyl carbon is accessible to nucleophiles (like water or esterases) from certain angles.
    
  • 3,3,5-TMHA: The

    
    -carbon has two methyl groups. These methyls create a "steric umbrella" that physically blocks the approach of hydrolytic enzymes or water molecules to the carbonyl carbon.
    

Applications in Research & Development

Synthetic Lubricants (Polyol Esters)[8]
  • Standard (3,5,5): Used in refrigeration lubricants (POE oils) where a balance of miscibility and stability is required. It provides good oxidative stability.

  • Specialty (3,3,5): Used when extreme hydrolytic stability is required. If a lubricant must operate in high-humidity environments without degrading into acid (which causes corrosion), the 3,3,5-isomer is the superior building block.

Pharmaceutical Intermediates & Prodrugs
  • Prodrug Design: When designing ester prodrugs to improve lipophilicity, the choice of acid tail controls the release rate.

    • Use 3,5,5-TMHA for a prodrug that needs to release the active drug moderately fast in plasma.

    • Use 3,3,5-TMHA for a "hard drug" or slow-release formulation where the ester linkage must resist metabolic cleavage for an extended period.

Peroxide Initiators

Both acids are used to synthesize peroxyesters (e.g., tert-butyl peroxy-3,5,5-trimethylhexanoate).

  • Safety Note: Decomposition of these peroxides can yield the parent acid or rearranged radical products. In some radical systems, 3,5,5-skeletons can rearrange, but commercially, the specific isomer used dictates the half-life of the initiator.

Experimental Protocol: Differentiating Isomers via NMR

To validate which isomer is present in a raw material batch,


H NMR is the definitive method.

Protocol:

  • Dissolve 10 mg of sample in CDCl

    
    .
    
  • Acquire

    
    H NMR spectrum (400 MHz+).
    
  • Analyze the

    
    -Methylene Region (
    
    
    
    2.0 - 2.5 ppm):
Signal3,5,5-TMHA3,3,5-TMHA

-CH

Splitting
Doublet of Doublets (dd) Singlet (s)
Reason Coupled to chiral

-CH proton.
No protons on

-carbon (quaternary).

Interpretation:

  • If the protons adjacent to the carbonyl appear as a singlet , you have the highly hindered 3,3,5-isomer .

  • If they appear as a multiplet (dd), you have the standard 3,5,5-isomer .

NMR_Logic Start Unknown C9 Acid Sample NMR 1H NMR Analysis (Alpha-Proton Region) Start->NMR Result1 Signal: Multiplet (dd) (Coupling to Beta-H) NMR->Result1 Result2 Signal: Singlet (s) (No Beta-H coupling) NMR->Result2 Conclusion1 Identity: 3,5,5-Trimethylhexanoic Acid (Standard) Result1->Conclusion1 Conclusion2 Identity: 3,3,5-Trimethylhexanoic Acid (High Steric) Result2->Conclusion2

Figure 2: NMR Decision Tree for Isomer Identification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90960, 3,5,5-Trimethylhexanoic acid. PubChem. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isononanoic acid (CAS 26896-18-4). ECHA. Available at: [Link]

  • Oxea (now OQ Chemicals). Technical Data Sheet: Isononanoic Acid. OQ Chemicals. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Toxicological Profile and Safe Handling of 3,3,5-Trimethylhexanoic Acid

Introduction: Understanding 3,3,5-Trimethylhexanoic Acid 3,3,5-Trimethylhexanoic acid (CAS No. 3302-10-1), often referred to as isononanoic acid, is a branched-chain C9 fatty acid.[1][2] Its unique molecular structure, f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 3,3,5-Trimethylhexanoic Acid

3,3,5-Trimethylhexanoic acid (CAS No. 3302-10-1), often referred to as isononanoic acid, is a branched-chain C9 fatty acid.[1][2] Its unique molecular structure, featuring three methyl groups on a hexanoic acid backbone, results in distinct physical and chemical properties, such as a liquid state at room temperature and miscibility with organic solvents.[1] These characteristics make it a versatile chemical intermediate and additive in a multitude of industries. It is utilized in the synthesis of high-performance lubricants and as a plasticizer in polymers, often serving as a safer, more environmentally compatible alternative to regulated substances like certain phthalates.[3] Furthermore, its derivatives are found in cosmetics, personal care products, and even as synthetic flavoring agents approved by the U.S. Food & Drug Administration (FDA).

This guide provides a comprehensive toxicological profile of 3,3,5-trimethylhexanoic acid and outlines detailed safety protocols essential for its handling in research and development settings. The information herein is synthesized from regulatory body assessments, safety data sheets, and toxicological studies to provide researchers, scientists, and drug development professionals with the critical knowledge required for safe and effective application.

Part 1: Comprehensive Toxicological Profile

The toxicological assessment of a chemical is foundational to its safe use. For 3,3,5-trimethylhexanoic acid, the data indicates a profile of moderate acute toxicity and notable irritant properties, with specific effects observed upon repeated exposure.

Acute Toxicity

Acute toxicity data is critical for understanding the immediate risks associated with accidental short-term exposure. Studies have evaluated the oral, dermal, and inhalation routes.

  • Oral Route: The substance is classified as harmful if swallowed.[2][4][5] Oral LD50 values in rats for technical-grade isononanoic acid (of which 3,3,5-trimethylhexanoic acid is the primary component) have been reported in the range of 1160 mg/kg to 3135 mg/kg.[6] Signs of toxicity at lethal doses were non-specific and included sedation, ataxia, and respiratory distress, with death typically occurring within 48 hours.[6]

  • Dermal Route: Dermal toxicity is low, with a reported LD50 in rats of >2000 mg/kg.[6]

  • Inhalation Route: Inhalation of vapors or mists is known to cause respiratory tract irritation.[7][8] Severe exposure may lead to delayed pulmonary edema.[7] An Alarie test, which measures sensory irritation, established an RD50 (the concentration reducing respiratory frequency by 50%) of 420 mg/m³, indicating significant irritant potential to the upper respiratory tract.[6]

Acute Toxicity Data Summary
Exposure Route Endpoint and Value
Oral (Rat)LD50: 1160 - 3135 mg/kg[6]
Dermal (Rat)LD50: > 2000 mg/kg[6]
Inhalation (Mouse)RD50: 420 mg/m³[6]
Local Effects: Skin and Eye Irritation

Direct contact with 3,3,5-trimethylhexanoic acid poses a significant risk of irritation.

  • Skin Irritation: The compound is a confirmed skin irritant.[2][4][5][7][8] Prolonged or repeated dermal contact can lead to more severe effects; studies involving repeated application on rabbits resulted in necrotic changes.[6]

  • Eye Irritation: It is classified as causing serious eye irritation, and in some cases, serious eye damage.[2][4][5][8] Direct contact with the eye can cause symptoms such as stinging, tearing, redness, and swelling.[5] Animal studies noted that the undiluted substance caused conjunctival irritation and slight corneal clouding.[6] The potential for permanent eye damage necessitates stringent use of eye protection.[5]

Sensitization, Genotoxicity, and Carcinogenicity
  • Sensitization: 3,3,5-trimethylhexanoic acid is not expected to be a skin sensitizer.[5] There is no evidence from human experience to suggest a sensitizing potential.[6]

  • Genotoxicity: Available data indicates the substance is not mutagenic or genotoxic.[5] Bacterial reverse mutation assays (Ames tests) using Salmonella typhimurium and Escherichia coli strains were negative, both with and without metabolic activation.[6]

  • Carcinogenicity: The compound is not classified as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP).[5][7]

Repeated Dose and Reproductive Toxicity

Sub-chronic toxicity studies are crucial for understanding the effects of repeated exposure, which is a relevant scenario in occupational settings.

A 28-day repeated dose oral toxicity study in rats identified the liver and kidneys as the primary target organs.[6]

  • Hepatotoxicity: Researchers observed dose-dependent fatty infiltration in peripheral liver cells, particularly in female rats, at dose levels of 50 mg/kg/day and higher.[4][6] At the highest dose (200 mg/kg/day), increased liver weights and elevated liver enzymes were noted.[6] An increase in cyanide-insensitive palmitoyl-CoA oxidation suggested a peroxisome-proliferative effect, a known mechanism of action for some branched-chain fatty acids that can lead to liver effects.[6]

  • Reproductive and Developmental Toxicity: The compound is not expected to cause reproductive or developmental effects at doses that are not maternally toxic.[4][5] In a combined repeated dose and reproductive/developmental toxicity screening study on a related compound, no adverse effects on reproduction or development were observed.

The observed liver effects, particularly fatty infiltration and peroxisome proliferation, suggest a plausible metabolic mechanism involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα. This nuclear receptor plays a key role in lipid metabolism.

G cluster_0 Cellular Uptake and Activation cluster_1 Downstream Genetic Regulation cluster_2 Physiological Outcomes TMA 3,3,5-Trimethylhexanoic Acid (TMA) PPARa PPARα Receptor (in Hepatocyte Nucleus) TMA->PPARa Binds & Activates Gene_Exp Increased Transcription of Target Genes PPARa->Gene_Exp Lipid_Met Upregulation of Fatty Acid Oxidation Enzymes Gene_Exp->Lipid_Met Perox_Prolif Peroxisome Proliferation Gene_Exp->Perox_Prolif Fatty_Infil Fatty Infiltration (Steatosis) Lipid_Met->Fatty_Infil Metabolic Imbalance (Potential Consequence)

Caption: Proposed metabolic pathway for TMA-induced hepatotoxicity.

Part 2: Safety Data Sheet (SDS) Synopsis & Safe Handling Protocols

Translating toxicological data into practical safety measures is paramount. This section distills key information from the Safety Data Sheet into actionable protocols for laboratory and research professionals.

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication.

GHS Classification
Pictograms

ngcontent-ng-c1989010908="" class="ng-star-inserted">
Signal Word Danger / Warning [4][5]
Hazard Statements H302: Harmful if swallowed[2][4]H315: Causes skin irritation[2][4]H318/H319: Causes serious eye damage/irritation[2][4]
Precautionary Statements P264: Wash hands thoroughly after handling[2]P270: Do not eat, drink or smoke when using this product[2]P280: Wear protective gloves/eye protection/face protection[2][8]
Experimental Workflow: Safe Handling Protocol

Adherence to a strict, validated protocol minimizes exposure risk. The causality behind these steps is the prevention of aerosol generation, skin/eye contact, and ingestion.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase A Verify Chemical Fume Hood Functionality B Don Personal Protective Equipment (PPE) A->B C Prepare Spill Kit & Emergency Eyewash B->C D Slowly Open Container to Release Pressure C->D Proceed to Handling E Use Pipette or Glass Rod to Transfer Liquid D->E F Keep Container Tightly Sealed When Not In Use E->F G Decontaminate Work Surface F->G Proceed to Cleanup H Dispose of Waste in Labelled Hazardous Waste Container G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure for handling 3,3,5-trimethylhexanoic acid.

Emergency Procedures: First-Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact Get medical aid.[7] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
Inhalation Remove from exposure and move to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If breathing has ceased, apply artificial respiration.[7] Get medical aid.
Ingestion Do NOT induce vomiting.[7] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Management and Disposal
  • Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][7] Place the absorbed material into a suitable, sealed container for disposal.[7] Ensure adequate ventilation. Avoid runoff into sewers or waterways.[7]

  • Waste Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not dispose of down the drain.

Conclusion

3,3,5-Trimethylhexanoic acid is a chemical with significant industrial utility, but it possesses a toxicological profile that demands respect and careful handling. Its primary hazards are that it is harmful if swallowed and is a significant irritant to the skin, eyes, and respiratory system.[4][8] Repeated exposure may lead to effects on the liver and kidneys.[6] However, the substance does not present a concern for genotoxicity, carcinogenicity, or reproductive toxicity.[5][6]

By understanding these properties and rigorously adhering to the safe handling protocols, emergency procedures, and proper disposal methods outlined in this guide, researchers and scientists can effectively mitigate the risks. A culture of safety, grounded in authoritative toxicological data and validated protocols, is the cornerstone of responsible chemical innovation.

References

  • Material Safety Data Sheet - 3,5,5-Trimethylhexanoic acid, 95%(gc). (n.d.).
  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960.
  • Chem Service. (2017, November 5). SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid.
  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.
  • The Role of 3,5,5-Trimethylhexanoic Acid in Sustainable Formulations. (n.d.).
  • RIFM. (2020, November 7). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Food and Chemical Toxicology.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1).
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, March 3). Public Report STD/1400.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic Acid.
  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS - Isononanoic acid.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic acid.
  • ECHA. (n.d.). 3,5,5-trimethylhexanoic acid - Substance Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Modification of DGEBA Epoxy Resins with 3,3,5-Trimethylhexanoic Acid

Executive Summary This application note details the protocol for the chemical modification of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins using 3,3,5-trimethylhexanoic acid (TMHA). Unlike linear fatty acids, TMH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemical modification of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins using 3,3,5-trimethylhexanoic acid (TMHA). Unlike linear fatty acids, TMHA possesses a bulky, branched alkyl structure. When grafted onto the epoxy backbone, this specific isomer imparts superior hydrolytic stability, increased hydrophobicity, and reduced viscosity without significantly compromising the glass transition temperature (


) relative to linear analogs.

This guide is designed for research and development professionals requiring a high-fidelity, reproducible synthesis method. It prioritizes chemoselectivity —favoring esterification over etherification—through precise catalytic control.[1]

Scientific Principles & Mechanism[1][2][3][4]

The Reaction Matrix

The core transformation is the nucleophilic ring-opening of the oxirane (epoxy) group by the carboxylic acid moiety of TMHA. This reaction yields a


-hydroxy ester.[1][2]
  • Reactants: DGEBA (Epoxy Resin) + 3,3,5-Trimethylhexanoic Acid.

  • Catalyst: Triphenylphosphine (

    
    ) is selected as the catalyst of choice.[1] Unlike tertiary amines, phosphines effectively suppress the competing etherification (homopolymerization) reaction, ensuring that the reduction in epoxide content corresponds 1:1 with ester formation.
    
  • Critical Quality Attribute (CQA): The "Acid Value" (AV) is the primary process control variable. The reaction is considered complete when the residual acid concentration drops below a defined threshold (typically

    
     mg KOH/g).
    
Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack mechanism catalyzed by


.

ReactionMechanism Reactants Reactants (Epoxy + TMHA + PPh3) Transition Transition State (Phosphonium Betaine) Reactants->Transition Nucleophilic Attack Product Product (Beta-Hydroxy Ester) Transition->Product Proton Transfer & Catalyst Reg. SideReaction Side Reaction (Etherification) Transition->SideReaction Excess Heat / Wrong Cat.

[1]

Experimental Protocol

Materials & Equipment
ComponentSpecificationFunction
Epoxy Resin DGEBA (EEW ~182-192 g/eq)Base Polymer
Modifier 3,3,5-Trimethylhexanoic Acid (>98%)Hydrophobic/Flexibilizing Agent
Catalyst Triphenylphosphine (

)
Esterification Promoter
Inert Gas Nitrogen (

), Ultra-high purity
Prevent oxidation/color bodies
Solvent Xylene (Optional)Viscosity control (if not running neat)

Equipment:

  • 500 mL 4-neck Round Bottom Flask (RBF).[1]

  • Overhead mechanical stirrer (Teflon blade).[1]

  • Temperature controller with thermocouple.[1]

  • Reflux condenser.[1]

  • Nitrogen sparge tube.[1]

Stoichiometric Calculations

Before synthesis, calculate the required mass of acid based on the desired Degree of Modification (DM).

Formulas:

  • Epoxide Equivalents (

    
    ): 
    
    
    
  • Target Acid Equivalents (

    
    ): 
    
    
    
  • Mass of TMHA:

    
     (MW = 158.24  g/mol )
    

Example: To modify 100g of DGEBA (EEW=188) at 20% modification:

  • 
     eq
    
  • 
     eq
    
  • 
     g
    
Synthesis Procedure (Step-by-Step)

Step 1: Inerting and Charging

  • Assemble the reactor with stirrer, condenser, thermocouple, and

    
     inlet.[3]
    
  • Purge the empty vessel with

    
     for 10 minutes.
    
  • Charge the calculated mass of Epoxy Resin .[1]

  • Begin agitation (approx. 200 RPM) and heat to 80°C to lower viscosity.

Step 2: Acid Addition

  • Once the resin is fluid (80°C), charge the 3,3,5-Trimethylhexanoic Acid .

  • Increase agitation to 350 RPM to ensure miscibility.

  • Note: The mixture may appear hazy initially but should clear as temperature rises.[1]

Step 3: Catalysis

  • Add Triphenylphosphine (

    
    )  at a loading of 0.1 wt%  based on total solids.[1]
    
  • Safety:

    
     is air-sensitive; ensure 
    
    
    
    flow is active.

Step 4: Reaction (The Cook)

  • Ramp temperature to 135°C over 30 minutes.

  • Exotherm Warning: A mild exotherm may occur around 110-120°C. Monitor temperature closely; if T > 145°C, apply air cooling.[1]

  • Hold reaction temperature at 135°C ± 2°C .

Step 5: Process Monitoring (PAT)

  • T = 0: Take a sample immediately upon reaching 135°C.

  • Sampling Interval: Extract 2-3g samples every 60 minutes.

  • End Point: Continue reaction until Acid Value (AV) is

    
     mg KOH/g (or theoretical AV for partial conversion).
    

Step 6: Discharge

  • Cool reactor to 80°C.

  • Discharge product into glass or HDPE containers.

  • Optional: If high purity is required for biomedical screening, dissolve in toluene, wash with 5%

    
     (aq) to remove trace acid, dry over 
    
    
    
    , and strip solvent.

Analytical Validation (QC)

Acid Value Titration (ASTM D1639)

This is the self-validating step.[1] If the AV does not drop, the reaction has stalled (likely catalyst poisoning).

  • Solvent: 50:50 mixture of Toluene/Ethanol.[1]

  • Titrant: 0.1N KOH in Methanol (standardized).

  • Indicator: Phenolphthalein.[1]

  • Calculation:

    
    
    
    • 
       = Volume of KOH (mL)
      
    • 
       = Normality of KOH
      
    • 
       = Weight of sample (g)
      
Workflow Diagram

The following diagram summarizes the operational workflow.

Workflow Prep 1. Preparation Calc Stoichiometry N2 Purge Mix 2. Mixing Resin + TMHA Heat to 80°C Prep->Mix Cat 3. Catalysis Add PPh3 (0.1%) Ramp to 135°C Mix->Cat React 4. Reaction Hold 135°C, Agitation Cat->React Sample 5. Sampling Every 60 mins React->Sample Decision AV < 1.0? Sample->Decision Decision->React No (Continue) Finish 6. Discharge Cool & Pack Decision->Finish Yes (Pass)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Residual Acid Value Catalyst deactivation or insufficient temperature.[1]Add 0.05% fresh

; Verify T > 130°C.
Viscosity Too High (Gelling) Etherification side-reaction (Homopolymerization).[1]Lower temperature to 125°C; Ensure

quality (avoid amines).
Dark Coloration Oxidation.[1]Check

sparge rate; Ensure leak-free seal.

References

  • Oxea Corporation. (2019).[1] Isononanoic Acid: Technical Data Sheet and Applications in Resins.[1] Retrieved from [Link]

  • Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins.[1][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] Retrieved from [Link]

  • Blank, W. J., He, Z. A., & Picci, M. (2002). Catalysis of the Epoxy-Carboxyl Reaction.[1][7][2][5][8][9] Journal of Coatings Technology, 74(926), 33-41. Retrieved from [Link]

  • Hexion Inc. (2020).[1] Epoxy Resin Characterization: Acid Value and Epoxide Equivalent Weight Determination.[1] Retrieved from [Link]

Sources

Application

Application Note: Catalytic Strategies for the Esterification of 3,3,5-Trimethylhexanoic Acid

Executive Summary & Isomer Criticality 3,3,5-Trimethylhexanoic acid (TMHA) presents a unique challenge in esterification chemistry due to its specific branching structure. Before selecting a catalytic protocol, it is imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Criticality

3,3,5-Trimethylhexanoic acid (TMHA) presents a unique challenge in esterification chemistry due to its specific branching structure. Before selecting a catalytic protocol, it is imperative to distinguish between the two common isomers often conflated in industrial literature:

  • 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1): The standard industrial "Isononanoic Acid." It possesses a

    
    -methyl group (
    
    
    
    ). While hindered, it yields readily to standard high-temperature organometallic catalysis.
  • 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8): The target of this guide. It possesses a quaternary

    
    -carbon  (
    
    
    
    ). This gem-dimethyl substitution creates severe steric hindrance, significantly retarding nucleophilic attack at the carbonyl carbon according to Newman’s Rule of Six .

Core Directive: This guide provides protocols specifically optimized for the sterically demanding 3,3,5-isomer , ensuring robust conversion where standard "isononanoic" protocols may stall.

Mechanistic Theory: The "Rule of Six" Barrier

The primary failure mode in esterifying 3,3,5-TMHA is the destabilization of the tetrahedral intermediate. In the transition state, the oxygen atoms of the carboxyl group are the "1" position. Counting down the chain, the methyl groups on the


-carbon occupy the "6" position.

Atoms in the 6-position curl back towards the reaction center, creating a "steric wall" that blocks the approach of the alcohol nucleophile.

Visualization: Steric Hindrance Pathway

StericHindrance Acid 3,3,5-TMHA (Planar Carbonyl) TS Tetrahedral Intermediate (sp3 Hybridized) Acid->TS + Catalyst (Protonation/Activation) Alcohol Alcohol (Nucleophile) Alcohol->TS Nucleophilic Attack Product Ester + Water TS->Product Collapse (- H2O) Steric STERIC CLASH Gem-dimethyl groups (C3) block nucleophile approach Steric->TS Destabilizes

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate caused by the


-quaternary center.

Catalyst Selection Matrix

For 3,3,5-TMHA, standard acid catalysts (like


) often cause charring before achieving high conversion due to the long reaction times required. Organometallics are preferred for their high activity and thermal stability.
Catalyst ClassSpecific CatalystRecommended ForProsCons
Organotitanate Tyzor® TPT (Tetraisopropyl Titanate)Industrial Standard Highest activity; homogeneous; minimal color formation.Hydrolytically unstable; requires strict water removal.
Organotin FASCAT® 2001 (Stannous Oxalate)High-Temp/Polyols Excellent for hindered polyol esters; robust.Tin toxicity concerns; difficult to remove traces.
Strong Acid p-TSA (p-Toluenesulfonic Acid)Bench/Lab Scale Cheap; simple workup.Corrosive; causes side reactions (ether formation) at high T.
Activated Thionyl Chloride (

)
"Fail-Safe" 100% conversion guaranteed.Multi-step; generates

gas; not "green".

Experimental Protocols

Protocol A: High-Temperature Organometallic Esterification (Preferred)

Application: Production of lubricants, plasticizers, and cosmetic emollients.[1] Scale: 100 g to Multi-kg.

Reagents:

  • 3,3,5-Trimethylhexanoic acid (1.0 equiv)

  • Alcohol (1.1 - 1.2 equiv) (Use excess if alcohol boiling point > 150°C; otherwise use acid excess)

  • Catalyst: Tyzor® TPT (0.1 - 0.3 wt% relative to total mass) or FASCAT® 2001 (0.1 wt%)

  • Solvent: None (Neat) or Xylene (for azeotrope if T < 180°C)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen sparge tube (subsurface), and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Charge the acid and alcohol. Begin nitrogen sparging (vital for color quality and water removal).

  • Drying: Heat to 120°C. Wait until no water is visible in the trap (removes moisture from reagents).

  • Catalyst Addition: Cool slightly to 100°C. Add Tyzor® TPT via syringe (moisture sensitive!).

  • Reaction: Ramp temperature to 200–220°C .

    • Note: For 3,3,5-TMHA, high temperature is non-negotiable to overcome the activation energy barrier of the hindered center.

  • Monitoring: Monitor Acid Value (AV) via titration. Target AV < 1.0 mg KOH/g.

    • Timeframe: 8–12 hours (vs. 3–4 hours for linear acids).

  • Finishing: Apply vacuum (10–50 mbar) at 200°C for 1 hour to strip excess alcohol and drive the equilibrium to completion.

  • Workup: Cool to 80°C. Add 1% water (to hydrolyze titanate) and filter through Celite/Silica to remove the catalyst residue.

Protocol B: The "Fail-Safe" Acid Chloride Route

Application: Synthesis of precious pharmaceutical intermediates where yield is paramount and thermal stress must be minimized.

Reagents:

  • 3,3,5-Trimethylhexanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Catalytic DMF (3-5 drops)

  • Alcohol (1.0 equiv)

  • Pyridine or Triethylamine (1.2 equiv)

Step-by-Step Methodology:

  • Activation: In a flask equipped with a scrubber, dissolve acid in DCM (or neat). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at room temperature. Heat to reflux (40°C) for 2 hours until gas evolution ceases.
    
    • Result: 3,3,5-Trimethylhexanoyl chloride. (The steric hindrance does not prevent chloride formation as effectively as it blocks esterification).

  • Evaporation: Remove excess

    
     under vacuum.
    
  • Esterification: Dissolve the crude acid chloride in DCM. Add the Alcohol and Pyridine at 0°C.

  • Completion: Allow to warm to RT. The high reactivity of the acyl chloride overcomes the steric hindrance of the gem-dimethyl group.

  • Workup: Wash with 1M

    
    , then Sat. 
    
    
    
    , then Brine. Dry and concentrate.

Analytical Controls

To validate the process, use the following specifications:

ParameterMethodSpecification (Industrial)Note
Acid Value (AV) Titration (KOH/Phenolphthalein)< 0.5 mg KOH/gCritical for lubricant stability.
Hydroxyl Value (OHV) Titration< 2.0 mg KOH/gEnsures complete alcohol consumption.
Color APHA/Hazen< 50Yellowing indicates oxidation/charring.
Purity GC-FID> 99.0%Check for unreacted acid peak.
Decision Logic for Process Selection

DecisionTree Start Start: Esterify 3,3,5-TMHA Scale What is the Scale? Start->Scale Lab Lab Scale (<100g) High Value Product Scale->Lab Ind Industrial Scale (>1kg) Cost Sensitive Scale->Ind AcidStable Is Alcohol Acid Sensitive? Lab->AcidStable Route2 USE PROTOCOL A (Tyzor TPT @ 220°C) Ind->Route2 Standard Route3 USE PROTOCOL A (FASCAT 2001) Ind->Route3 If Polyol Ester Route1 USE PROTOCOL B (Acid Chloride) AcidStable->Route1 Yes (or Steric Critical) AcidStable->Route1 No

Figure 2: Decision matrix for selecting the optimal esterification protocol based on scale and substrate sensitivity.

References

  • BASF SE. (2021). Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved from .

  • Dorf Ketal. (n.d.).[2] Tyzor® Organic Titanates: Advanced Catalysts for Esterification. Retrieved from .

  • PMC Organometallix. (n.d.). FASCAT® Catalysts for Esterification.[3] Retrieved from .

  • Newman, M. S. (1950). "A Rule of Six for Steric Hindrance." Journal of the American Chemical Society, 72(10), 4783–4789.

  • Wheeler, A. M. H., et al. (2024). "Relative Rates of Transesterification vis-à-vis Newman's Rule of Six." Journal of Organic Chemistry, 89(18), 13485-13490.[4] Link

  • PubChem. (2023). Compound Summary: 3,3,5-Trimethylhexanoic acid (CID 20163797). Retrieved from .

Sources

Method

handling and storage best practices for 3,3,5-trimethylhexanoic acid in the lab

Part 1: Executive Summary & Critical Disambiguation Core Directive: This guide establishes the definitive protocol for the safe handling, storage, and manipulation of 3,3,5-trimethylhexanoic acid (CAS 23373-12-8 ). CRITI...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Disambiguation

Core Directive: This guide establishes the definitive protocol for the safe handling, storage, and manipulation of 3,3,5-trimethylhexanoic acid (CAS 23373-12-8 ).

CRITICAL ALERT: Isomer Distinction Before proceeding, you must verify the CAS number of your material. The chemical name "trimethylhexanoic acid" is frequently used colloquially to refer to its much more common isomer, 3,5,5-trimethylhexanoic acid (Isononanoic Acid, CAS 3302-10-1) .

  • Target Compound: 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) – Less common, specific structural applications.

  • Common Isomer: 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1) – Widely used in lubricants/plasticizers.

While both isomers share similar branched fatty acid characteristics (lipophilicity, weak acidity, corrosivity to metals), their steric profiles differ, affecting reactivity in synthesis. This protocol addresses the 3,3,5-isomer while referencing the 3,5,5-isomer for physicochemical baselines where specific data for the former is limited.

Part 2: Physicochemical Profile & Hazard Assessment

Scientific Rationale: 3,3,5-Trimethylhexanoic acid is a branched-chain carboxylic acid. The gem-dimethyl group at the C3 position creates significant steric hindrance near the carboxyl group, potentially reducing the rate of esterification or amidation compared to linear analogs.

Table 1: Comparative Physicochemical Properties
Property3,3,5-Trimethylhexanoic Acid 3,5,5-Trimethylhexanoic Acid (Reference)
CAS Number 23373-12-8 3302-10-1
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol 158.24 g/mol
Physical State Liquid (Colorless to pale yellow)Liquid (Colorless)
Boiling Point ~230–240°C (Estimated)236°C (at 760 mmHg)
Melting Point < -20°C (Estimated)-70°C
Density ~0.90–0.92 g/cm³0.91 g/cm³
pKa ~4.8 (Predicted)4.8
Solubility Organic solvents (High), Water (Low)Miscible in organics, ~0.7 g/L in water

*Note: Due to limited experimental data for the 3,3,5-isomer, values are estimated based on structural homology with the 3,5,5-isomer. Always treat as a potential deviant in critical thermodynamic calculations.

Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2A (Risk of serious damage due to acidity).

  • Specific Target Organ Toxicity: May cause respiratory irritation (Category 3).

Part 3: Storage Protocol

Objective: Prevent hydrolytic degradation (though slow), oxidation, and metal leaching which can catalyze decomposition or contaminate sensitive catalytic reactions downstream.

Containment Materials
  • Recommended:

    • Borosilicate Glass: Ideal for small volumes (< 1 L).

    • High-Density Polyethylene (HDPE): Excellent chemical resistance for bulk storage.

    • Stainless Steel (316L): Required for large-scale tanks; passivation is critical to prevent iron leaching.

  • Prohibited:

    • Carbon Steel/Iron: Rapidly corrodes, leading to product discoloration (iron carboxylate formation).

    • Aluminum: Avoid long-term contact, especially if moisture is present.

    • Low-Density Polyethylene (LDPE): Permeable to organic vapors over time; avoid for long-term storage.

Environmental Conditions
  • Temperature: Store at 15°C to 25°C (Ambient). Avoid freezing, as repeated freeze-thaw cycles can lead to moisture condensation upon thawing.

  • Atmosphere: Nitrogen Blanket is recommended for high-purity grades (>99%) intended for pharmaceutical synthesis. Although the alkyl chain is saturated and resistant to oxidation, the acidic proton can absorb atmospheric moisture, altering stoichiometry in sensitive coupling reactions.

Shelf Life Management
  • Standard Grade: 24 months in tightly sealed HDPE.

  • Pharma Grade: 12 months with re-test required. Monitor Acid Value (mg KOH/g) and Water Content (Karl Fischer) .

Part 4: Handling & Dispensing Protocol

Scientific Rationale: The viscosity of trimethylhexanoic acids is higher than linear analogs due to branching. Precise volumetric transfer requires positive displacement or gravimetric methods.

Protocol: Safe Dispensing Workflow

Step 1: PPE Verification

  • Gloves: Nitrile (Minimum 0.11 mm thickness) .

    • Reasoning: Fatty acids permeate latex. Nitrile offers >480 min breakthrough time for C9 acids.

  • Eye Protection: Chemical Splash Goggles (Face shield required for volumes > 1 L).

  • Respiratory: Fume hood is mandatory. If unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges.

Step 2: Transfer Mechanism

  • Small Scale (< 50 mL): Use glass syringes with Luer-lock tips. Avoid polystyrene serological pipettes (potential for leaching/etching).

  • Medium Scale (50 mL – 5 L): Use a peristaltic pump with Fluoroelastomer (Viton) or PTFE-lined tubing.

    • Avoid: Silicone tubing (swells significantly with C9 fatty acids).

Step 3: Neutralization Readiness

  • Keep a saturated Sodium Bicarbonate (NaHCO₃) solution nearby.

  • Mechanism:

    
    
    

Part 5: Visualized Workflows (Graphviz)

Diagram 1: Isomer Verification & Handling Logic

Caption: Decision tree for verifying CAS identity and selecting appropriate handling procedures.

G Start Start: Material Receipt CheckCAS Check CAS Number Start->CheckCAS Isomer335 CAS 23373-12-8 (3,3,5-Trimethylhexanoic Acid) CheckCAS->Isomer335 Match Isomer355 CAS 3302-10-1 (3,5,5-Trimethylhexanoic Acid) CheckCAS->Isomer355 Match Action335 Protocol A: High Steric Hindrance Use for specific synthesis targets Verify purity (GC-MS) Isomer335->Action335 Action355 Protocol B: Standard Isononanoic Use for general lubrication/plasticizers Standard handling Isomer355->Action355 Storage Storage Condition: HDPE/Glass, 15-25°C Nitrogen Blanket (Optional but Recommended) Action335->Storage Action355->Storage

Diagram 2: Emergency Spill Response

Caption: Step-by-step response mechanism for C9 acid spills to ensure containment and neutralization.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (< 100 mL) Fume Hood Assess->Small Large Large (> 100 mL) Floor/Bench Assess->Large Absorb Absorb with Vermiculite or Dry Sand Small->Absorb Neutralize Apply NaHCO3 (Wait for CO2 evolution to cease) Large->Neutralize Collect Collect in Chemical Waste Container (Label: Organic Acid) Absorb->Collect Neutralize->Absorb Clean Wash surface with Soap & Water Collect->Clean

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 3,5,5-trimethylhexanoic acid (CAS 3302-10-1). (Used as physicochemical proxy). Retrieved from [Link]

Sources

Application

Application Note: A Protocol for the Synthesis of 3,3,5-Trimethylhexanoic Acid-Modified Vinyl Siloxane Resins via Catalyzed Sol-Gel Condensation

Abstract: This application note details a robust protocol for the synthesis of novel vinyl siloxane resins modified with 3,3,5-trimethylhexanoic acid. Vinyl siloxane resins are a cornerstone of advanced materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust protocol for the synthesis of novel vinyl siloxane resins modified with 3,3,5-trimethylhexanoic acid. Vinyl siloxane resins are a cornerstone of advanced materials science, prized for their thermal stability, dielectric properties, and weather resistance. However, tailoring their mechanical properties, such as flexibility and solubility, is crucial for expanding their application scope. This guide introduces 3,3,5-trimethylhexanoic acid as a multifunctional agent in a one-pot sol-gel synthesis. It serves not only as an acid catalyst for the hydrolysis of alkoxysilane precursors but also as a chain-terminating modifier that incorporates bulky, branched alkyl groups into the siloxane backbone. This modification is hypothesized to enhance resin flexibility and solubility in organic solvents. We provide a detailed, step-by-step experimental protocol, characterization methodologies, and an exploration of the causality behind key experimental choices, aimed at researchers in materials science and polymer chemistry.

Scientific Rationale and Mechanistic Overview

The synthesis of siloxane resins is commonly achieved through the hydrolysis and condensation of functionalized silane precursors, a process known as the sol-gel method.[1] The foundational chemistry involves two primary reactions:

  • Hydrolysis: Alkoxy groups (e.g., ethoxy) on the silane monomers are replaced by hydroxyl groups (silanols) upon reaction with water.

  • Condensation: The resulting silanol groups react with each other (or with remaining alkoxy groups) to form the characteristic siloxane (Si-O-Si) backbone of the resin.

In this protocol, we leverage 3,3,5-trimethylhexanoic acid (also known as isononanoic acid) for a dual purpose, a strategic choice designed to control the reaction kinetics and the final polymer architecture.

  • Catalytic Activity: The acidic proton of the carboxylic acid catalyzes the initial hydrolysis step by protonating the oxygen of the alkoxy group, making it a better leaving group. This accelerates the formation of reactive silanol intermediates.

  • Structural Modification: The bulky, branched structure of 3,3,5-trimethylhexanoic acid serves as a unique modifying agent. During the condensation phase, the carboxylic acid can react with silanol groups to form silyl ester linkages. This reaction effectively terminates chain growth at that site, acting as an "end-capper." This controlled termination is critical for preventing uncontrolled network formation and gelation, which can be a challenge in high-molecular-weight resin synthesis.[2] The incorporation of the C9 alkyl chain also introduces steric hindrance and disrupts the close packing of polymer chains, which is expected to increase the resin's flexibility and its solubility in non-polar solvents.[3]

The overall process allows for the synthesis of a vinyl-functionalized resin, which retains reactive sites for subsequent cross-linking via mechanisms like thermal or UV curing, or platinum-catalyzed hydrosilylation.[4]

G cluster_0 Step 1: Hydrolysis (Acid Catalyzed) cluster_1 Step 2: Condensation & Modification cluster_2 Final Product VTES Vinyltriethoxysilane (VTES) Si-(CH=CH2)(OEt)3 Hydrolysis_Intermediate Reactive Silanols Si-OH VTES->Hydrolysis_Intermediate Hydrolysis DMDES Dimethyldiethoxysilane (DMDES) Si-(CH3)2(OEt)2 DMDES->Hydrolysis_Intermediate Hydrolysis H2O Water H2O H2O->Hydrolysis_Intermediate Hydrolysis Acid_cat 3,3,5-Trimethyl- hexanoic Acid (Catalyst) Acid_cat->Hydrolysis_Intermediate Hydrolysis Silanol_A Si-OH Hydrolysis_Intermediate->Silanol_A Silanol_B Si-OH Hydrolysis_Intermediate->Silanol_B Condensation_Product Siloxane Backbone (Si-O-Si) Silanol_A->Condensation_Product Condensation (-H2O) Modification_Product Terminated Chain End (Si-O-C=O-R) Silanol_A->Modification_Product Esterification (-H2O) Silanol_B->Condensation_Product Condensation (-H2O) Acid_mod 3,3,5-Trimethyl- hexanoic Acid (Modifier) Acid_mod->Modification_Product Esterification (-H2O) Final_Resin Modified Vinyl Siloxane Resin Condensation_Product->Final_Resin Modification_Product->Final_Resin

Figure 1: Proposed reaction workflow for the synthesis of modified vinyl siloxane resin.

Materials and Equipment

Reagents and Chemicals
  • Vinyltriethoxysilane (VTES), ≥97%

  • Dimethyldiethoxysilane (DMDES), ≥98%

  • 3,3,5-Trimethylhexanoic acid, ≥98%

  • Toluene, anhydrous, 99.8%

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (high purity)

Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermocouple and temperature controller

  • Schlenk line or nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Syringes and needles

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Alkoxysilanes are moisture-sensitive and can release ethanol upon hydrolysis.

Reaction Setup
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • Apparatus Assembly: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with a nitrogen outlet to a bubbler), dropping funnel, and a thermocouple.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.

Synthesis Procedure
  • Initial Charging: Charge the three-neck flask with vinyltriethoxysilane (VTES, 57.0 g, 0.3 mol) and dimethyldiethoxysilane (DMDES, 44.4 g, 0.3 mol) using a syringe. Add anhydrous toluene (150 mL) as the solvent.

    • Rationale: The ratio of T-units (from VTES) to D-units (from DMDES) is a critical parameter that dictates the branching and cross-link density of the final resin. A 1:1 molar ratio is chosen here to produce a moderately branched resin.

  • Catalyst/Modifier Addition: In a separate beaker, prepare a solution of 3,3,5-trimethylhexanoic acid (4.74 g, 0.03 mol) in deionized water (16.2 g, 0.9 mol).

    • Rationale: The molar ratio of water to total silane is 1.5:1, providing sufficient water for complete hydrolysis. The acid concentration is set at 5 mol% relative to the total silane content, a level sufficient for catalysis without causing excessive side reactions.

  • Hydrolysis Reaction: Transfer the acid/water solution to the dropping funnel. Add this solution dropwise to the stirred silane/toluene mixture over a period of approximately 60 minutes. Maintain the reaction temperature at 25-30 °C. An exothermic reaction may be observed.

    • Rationale: A slow, controlled addition of the aqueous phase is crucial to manage the exothermicity of the hydrolysis reaction and to promote the formation of a homogeneous oligomeric species rather than localized, uncontrolled precipitation.

  • Condensation and Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C in toluene). Maintain reflux for 4-6 hours.

    • Rationale: Heating the mixture drives the condensation reaction, promoting the formation of Si-O-Si bonds and the removal of ethanol and water byproducts. The reflux period ensures the reaction proceeds to a high degree of conversion.

  • Reaction Monitoring: The progress of the reaction can be monitored by periodically taking a small aliquot and analyzing it via FTIR. The disappearance of the broad Si-OH peak (around 3200-3400 cm⁻¹) and the intensification of the Si-O-Si peak (around 1000-1100 cm⁻¹) indicate the progression of condensation.

Work-up and Purification
  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic phase twice with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted 3,3,5-trimethylhexanoic acid.

  • Brine Wash: Wash the organic phase once with deionized water (100 mL) to remove residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the toluene.

  • Final Product: The final product is a clear, viscous liquid. For complete removal of volatile residues, the resin can be further dried under a high vacuum at 60 °C for 2-4 hours.

Characterization and Data Analysis

The structure and properties of the synthesized resin must be validated using standard analytical techniques.[5][6]

ParameterTechniqueExpected Result / ObservationPurpose
Functional Groups FTIRPresence of peaks at: ~1600 cm⁻¹ (C=C, vinyl), ~1725 cm⁻¹ (C=O, silyl ester), ~1000-1100 cm⁻¹ (Si-O-Si), 2960 cm⁻¹ (C-H, alkyl).Confirms incorporation of vinyl and modifier groups and formation of siloxane backbone.
Structural Analysis ¹H, ²⁹Si NMR¹H NMR: Signals for vinyl protons (5.8-6.2 ppm), methyl protons on Si (~0.1-0.3 ppm), and alkyl protons from the modifier. ²⁹Si NMR: Peaks corresponding to D and T units.Elucidates detailed chemical structure and confirms covalent bonding of the modifier.
Molecular Weight GPCMn: 2000-5000 g/mol ; PDI: 1.5-2.5 (Hypothetical values, will vary with acid concentration).Determines average molecular weight and molecular weight distribution.[7]
Thermal Stability TGAOnset of decomposition > 300 °C in N₂.Assesses the thermal resistance of the modified resin.[8]

Potential Applications and Future Work

The introduction of the bulky 3,3,5-trimethylhexanoic acid modifier is expected to enhance the flexibility and solubility of the vinyl siloxane resin. This makes the material a promising candidate for several high-performance applications:

  • Electronic Encapsulants: The modified resin's increased flexibility can help mitigate thermal stress on delicate electronic components.[9]

  • High-Performance Coatings: Enhanced hydrophobicity and flexibility could lead to more durable and weather-resistant coatings.

  • Adhesives: The resin can serve as a base for formulating specialty adhesives with tailored rheological properties.[4]

Future research should focus on systematically varying the concentration of 3,3,5-trimethylhexanoic acid to establish a clear structure-property relationship. Investigating the curing kinetics of the modified resin using a hydrosilylation cross-linker would also be a valuable next step to assess its performance in creating thermoset materials.[10][11]

References

  • Bae, J.-Y., Jang, J., & Bae, B.-S. (2017). Transparent, thermally stable methyl siloxane hybrid materials using sol-gel synthesized vinyl-methyl oligosiloxane resin. ResearchGate. Available at: [Link]

  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Ataman Kimya. Available at: [Link]

  • Silibase Silicone. (2023). Modification Method with Vinyl Coupling Agent. Silibase Silicone Knowledge. Available at: [Link]

  • Khrustalev, V. N., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. National Institutes of Health (NIH). Available at: [Link]

  • ChemicalsPedia. (n.d.). ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). ChemicalsPedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid. Google Patents.
  • ResearchGate. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. ResearchGate. Available at: [Link]

  • Stachowiak, H., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. National Institutes of Health (NIH). Available at: [Link]

  • Silico. (n.d.). Vinyl Silicone Resins. Silico®. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of siloxane resins derived from silphenylene-siloxane copolymers bearing benzocyclobutene pendant groups. ResearchGate. Available at: [Link]

  • Stachowiak, H., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Available at: [Link]

  • Wengrovius, J. H., & LeGrow, G. E. (2018). Synthesis, characterization and modification of silicone resins: An “Augmented Review”. Polymers for Advanced Technologies.
  • Wang, X., et al. (2019). Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction. MDPI. Available at: [Link]

  • IOTA Corporation Ltd. (2024). Characteristics and applications of vinyl silicone oil. IOTA Corporation Ltd.. Available at: [Link]

  • Lee, S.-M., & Lee, J.-J. (n.d.). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Xplore.
  • Gelest. (n.d.). Vinyl-Functional Silicones. Gelest Technical Library.
  • ResearchGate. (n.d.). Characterization and Some Insights into the Reaction Chemistry of Polymethylsilsesquioxane or Methyl Silicone Resins. ResearchGate. Available at: [Link]

  • Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. EurofinsUS.com.
  • Silfluo. (n.d.). Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries. Silfluo. Available at: [Link]

  • Chaiprasert, T., et al. (2021). Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 3,3,5-Trimethylhexanoic Acid

[1] Ticket Subject: Removal of unreacted 3,3,5-trimethylhexanoic acid (TMHA) from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Subject: Removal of unreacted 3,3,5-trimethylhexanoic acid (TMHA) from crude reaction mixtures. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.

Executive Summary

You are likely encountering difficulty removing 3,3,5-trimethylhexanoic acid (TMHA) due to its hybrid physicochemical nature. As a branched C9 fatty acid, it possesses a lipophilic tail (causing high organic solubility) and a carboxylic head (allowing ionization). Its high boiling point (~236°C) makes simple evaporation impossible, and its surfactant-like structure often leads to stable emulsions during aqueous workups.

This guide provides three validated workflows to resolve these issues, ranging from standard extraction to advanced thermal separation.

Module 1: The Standard Protocol (Acid-Base Extraction)

User Query: "I washed my reaction mixture with water, but the acid is still present in the organic phase. Why?"

Technical Insight: Water washing alone is ineffective. TMHA has a pKa of approximately 4.8 [1, 5]. At neutral pH (7), a significant portion remains protonated and lipophilic, partitioning into the organic solvent. To force it into the aqueous phase, you must convert it entirely to its carboxylate salt (R-COO⁻) by raising the pH to at least 9.0–10.0 .

Optimized Protocol
  • Dilution: Dilute your crude reaction mixture with a non-polar solvent (e.g., Hexanes, Heptane, or MTBE).

    • Why? Increasing the hydrophobicity of the organic phase encourages the charged salt to leave it. Avoid DCM if possible, as it promotes emulsions with fatty acids [14].

  • Basification: Wash the organic phase with 10% aqueous Sodium Carbonate (

    
    )  or 0.5 M Sodium Hydroxide (NaOH) .
    
    • Target: Aqueous layer pH > 10.

  • Separation: Remove the aqueous layer (contains the TMHA salt).

  • Validation: Acidify a small aliquot of the aqueous layer with HCl. If a cloudy precipitate or oil droplets form, you have successfully extracted the TMHA.

Base Selection Guide
Base ReagentpH StrengthRisk ProfileBest Use Case
NaHCO₃ (Sat.) Mild (~8.5)Low. Releases CO₂ gas (foaming).Acid-sensitive products; initial wash.[1]
Na₂CO₃ (10%) Moderate (~11)Moderate. Some CO₂ release.Standard recommendation. Good balance of strength/safety.
NaOH (0.5 - 1M) Strong (~13+)High. Risk of hydrolyzing ester products.Stubborn acids; products stable to base.
Workflow Logic (DOT Visualization)

ExtractionWorkflow start Crude Reaction Mixture dilute Dilute with Non-Polar Solvent (Heptane/MTBE) start->dilute wash Add Basic Aqueous Wash (Na2CO3 or NaOH) dilute->wash check Check Aqueous pH wash->check ph_low pH < 9 check->ph_low Too Acidic ph_high pH > 10 check->ph_high Target Reached add_base Add Stronger Base ph_low->add_base separate Separate Phases ph_high->separate add_base->wash validate Validate: Acidify Aq. Layer (Precipitate = Success) separate->validate

Figure 1: Decision tree for effective acid-base extraction of TMHA.

Module 2: Troubleshooting Emulsions

User Query: "My separatory funnel is a milky mess. The layers won't separate."

Technical Insight: You have inadvertently created a soap. The 3,3,5-trimethylhexanoate anion is an amphiphilic surfactant. When agitated with water and organic solvent, it lowers the interfacial tension, stabilizing oil-in-water droplets [14].

Emulsion Breaking Strategies

Do not shake vigorously; use a gentle rocking motion. If an emulsion forms, follow this hierarchy:

  • The "Salting Out" Method:

    • Add Saturated Brine (NaCl) to the mixture.

    • Mechanism:[1][2][3] Increasing the ionic strength of the aqueous phase disrupts the double layer charge stabilizing the emulsion and increases the density difference between layers [8, 14].

  • The Filtration Method (Physical Disruption):

    • Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .

    • Mechanism:[1][2][3] The porous Celite physically breaks the surface tension of the micro-droplets, allowing them to coalesce [8, 14].

  • The "Time-Out":

    • Allow the mixture to sit undisturbed for 1–2 hours.

    • Mechanism:[1][2][3] Gravity slowly overcomes the stabilization energy.

Emulsion Resolution Logic (DOT Visualization)

EmulsionLogic emulsion Emulsion Detected step1 Add Saturated Brine emulsion->step1 check1 Separated? step1->check1 step2 Filter through Celite check1->step2 No success Proceed to Isolation check1->success Yes check2 Separated? step2->check2 step3 Centrifugation / Long Wait check2->step3 No check2->success Yes step3->success

Figure 2: Step-by-step workflow for breaking stubborn fatty acid emulsions.

Module 3: Thermal Separation (Distillation)

User Query: "I cannot use base because my product is sensitive to hydrolysis. Can I distill the acid off?"

Technical Insight: Yes, but atmospheric distillation is risky due to the high boiling point of TMHA (~236°C) [1, 2]. You must use vacuum distillation to lower the boiling point to a thermally safe range.

Vacuum Distillation Parameters

TMHA is relatively volatile under reduced pressure. Use the following nomograph estimates to set your equipment:

Pressure (mmHg / Torr)Est. Boiling Point of TMHANotes
760 (Atm) ~236°CDo not use. Degradation risk.
10 ~121°CAccessible with water aspirator.
1 ~85°CRecommended for standard oil pumps.
0.1 ~60°CHigh vacuum. Acid comes off rapidly.

Note: If your product has a boiling point within 20°C of TMHA, fractional distillation (using a Vigreux column) is required.

Module 4: Polishing (High Purity Requirements)

User Query: "I have trace amounts ( < 2%) left. I need >99% purity for biological testing."

Technical Insight: For removing trace residues without aqueous workup, use Solid Phase Extraction (SPE) or scavenger resins. This avoids emulsion risks entirely.

  • Reagent: Basic Alumina (Activity I) or a Weak Anion Exchange (WAX) resin.

  • Protocol:

    • Dissolve crude mixture in Hexane/EtOAc (9:1).

    • Pass through a plug of Basic Alumina.

    • The TMHA (acid) binds to the alumina; the neutral product elutes.

    • Rinse with solvent and concentrate the filtrate.[4]

References
  • PubChem. (2025).[5][6] 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - Physical Properties.[6] National Library of Medicine. [Link]

  • Ataman Chemicals. (n.d.). 3,5,5-Trimethylhexanoic Acid Technical Data Sheet.[Link][1]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups - Separatory Funnel Techniques.[Link]

  • LookChem. (n.d.). 3,5,5-Trimethylhexanoic acid pKa and Boiling Point Data.[Link][7]

  • University of Rochester. (2026).[8][9] Not Voodoo: Tips & Tricks - Emulsions. Department of Chemistry. [Link]

  • ResearchGate. (2016). How to purify esterification product? Discussion on Acid Removal.[Link]

  • Reddit Chemistry. (2018). Breaking Emulsions: Practical Laboratory Advice.[Link]

Sources

Optimization

purification methods for industrial grade 3,3,5-trimethylhexanoic acid

This guide functions as a specialized Technical Support Center for researchers and process chemists working with 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) . It is structured to address real-world purification challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers and process chemists working with 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) . It is structured to address real-world purification challenges through a "Tier 2 Support" persona—authoritative, precise, and solution-oriented.

Ticket Subject: Purification Protocols for Industrial Grade 3,3,5-Trimethylhexanoic Acid Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Compound Profile & Baseline Specifications

Before initiating any purification workflow, verify your starting material against the standard industrial profile. 3,3,5-TMHA is a structural isomer of the more common "Isononanoic Acid" (3,5,5-TMHA).[1] They share similar physicochemical properties but distinct steric footprints.

PropertySpecification (Typical)Relevance to Purification
Molecular Weight 158.24 g/mol Moderate volatility; amenable to vacuum distillation.
Boiling Point (atm) ~230–240°C (Est.)Critical: Do NOT distill at atmospheric pressure. Decomposition risk.[2][3]
Boiling Point (10 mmHg) ~120–125°CTarget range for vacuum fractionation.
Solubility Organic soluble; Water insolubleAllows for aqueous washes (Acid/Base extraction).
Common Impurities C9 Aldehydes, Isomers (3,5,5-TMHA), EstersAldehydes cause yellowing; Isomers require high reflux ratios.
pKa ~4.8Weak acid; requires pH >10 for full deprotonation.

Purification Decision Matrix (Workflow)

Use the following logic flow to determine the correct protocol based on your specific impurity profile.

PurificationWorkflow Start Crude 3,3,5-TMHA (Industrial Grade) CheckColor Check Appearance: Is it Yellow/Orange? Start->CheckColor CheckAldehyde Check NMR/GC: Aldehyde Peak Present? CheckColor->CheckAldehyde No CarbonTreat Protocol A: Activated Carbon Adsorption CheckColor->CarbonTreat Yes CheckPurity Check GC Purity: < 98%? CheckAldehyde->CheckPurity No Oxidation Protocol B: Permanganate Polish (Oxidize Aldehydes) CheckAldehyde->Oxidation Yes VacDist Protocol C: Fractional Vacuum Distillation (High Reflux) CheckPurity->VacDist Yes Final Pure 3,3,5-TMHA (>99%, Colorless) CheckPurity->Final No CarbonTreat->CheckAldehyde Oxidation->CheckPurity VacDist->Final

Figure 1: Purification logic flow. Prioritize chemical treatment (A/B) before thermal separation (C) to prevent co-distillation of azeotropes.

Troubleshooting Guides & FAQs

Module A: Thermal Separation (Vacuum Distillation)

Issue: "I am seeing co-elution of impurities even under high vacuum."

Diagnosis: Industrial grade C9 acids often contain structural isomers (like 3,5,5-trimethylhexanoic acid) with boiling points within 2–5°C of the target. Simple distillation is insufficient. The co-elution suggests your Reflux Ratio is too low or your column lacks sufficient Theoretical Plates .

The Protocol:

  • Setup: Use a Vigreux column (minimum 20cm) or, preferably, a packed column (glass helices or Rashig rings) to increase surface area.

  • Pressure: Maintain stable vacuum at 5–10 mmHg .

    • Note: At this pressure, the boiling point should drop to approx. 115–125°C.

  • Reflux Ratio: Set to 5:1 (Return 5 drops to the pot for every 1 drop collected). This is crucial for isomer separation.

  • Fractions:

    • Foreshot (First 5-10%): Discard.[3] Contains water, light esters, and unreacted alkenes.

    • Main Cut: Collect while vapor temperature is stable (±1°C).

    • Heel: Stop when pot temperature rises significantly (>15°C above vapor), indicating dimers/polymers.

Expert Insight: If the vacuum fluctuates, the liquid-vapor equilibrium shifts, ruining the fractionation. Use a digital manometer and a bleed valve (or speed-regulated pump) to lock the pressure.

Module B: Chemical Treatment (Aldehyde Removal)

Issue: "My product has a persistent yellow tint and a sharp, non-acidic odor."

Diagnosis: This indicates the presence of 3,3,5-trimethylhexanal (the aldehyde precursor). Aldehydes are common impurities in hydroformylation-derived acids. They are difficult to separate by distillation due to boiling point overlap and can polymerize to form color bodies (aldol condensation products).

The Protocol (Oxidative Polish): Instead of trying to distill the aldehyde out, chemically convert it into the target acid.

  • Dissolution: Dissolve the crude acid in 10% aqueous NaOH (convert to sodium salt). The pH must be >11.

  • Oxidation: Add a saturated solution of Potassium Permanganate (

    
    ) dropwise while stirring until a faint purple color persists for 30 minutes.
    
    • Mechanism:[4][5]

      
      . This converts the impurity into your desired product.
      
  • Filtration: Filter off the brown Manganese Dioxide (

    
    ) precipitate.
    
  • Acidification: Acidify the filtrate with cold dilute

    
     to pH 2. The purified acid will oil out.
    
  • Extraction: Extract with Ethyl Acetate or Dichloromethane, dry over

    
    , and strip the solvent.
    

Alternative (Bisulfite Wash): If the aldehyde content is low (<1%), wash the organic phase with saturated Sodium Bisulfite (


). The aldehyde forms a water-soluble adduct and is removed in the aqueous layer [1].
Module C: Color Removal (Adsorption)

Issue: "The acid is chemically pure by GC, but visually unacceptable (brown/orange)."

Diagnosis: Trace heavy metals or conjugated polymeric byproducts (heavy ends) are present. These often have high extinction coefficients, meaning even ppm levels cause visible discoloration.

The Protocol:

  • Temperature: Heat the crude acid to 60–70°C . Viscosity drops significantly at this temperature, improving mass transfer.

  • Adsorbent: Add Activated Carbon (Powdered, high surface area) at 1–3% w/w.

    • Tip: Use acid-washed carbon to avoid introducing iron contaminants.

  • Contact Time: Stir vigorously for 30–60 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon fines.

    • Warning: Do not filter cold; the viscosity will stall the filtration.

Analytical Validation (Self-Checking)

Do not assume purity. Validate using this tiered approach:

  • GC-FID: The gold standard. Use a polar column (e.g., DB-Wax or FFAP) to separate the acid from non-polar hydrocarbons and isomers.

  • Acid Value (Titration):

    • Dissolve 0.5g sample in neutralized ethanol.

    • Titrate with 0.1N KOH using Phenolphthalein.

    • Calculation:

      
      .
      
    • Target: Theoretical AV for TMHA is ~354 mg KOH/g. A lower value indicates neutral impurities (esters/aldehydes); a higher value indicates lower MW acids or mineral acid contamination.

  • Color: APHA/Hazen color scale. Target is < 20 (Water White).

References

  • Purification of Aldehydes and Acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for bisulfite adduct formation and permanganate oxidation protocols).

  • Separation of Carboxylic Acids. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. (General principles of fatty acid fractionation).

  • 3,5,5-Trimethylhexanoic acid properties (Analogous Isomer). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7703. Retrieved from [Link]

  • Industrial Hydroformylation Processes. Ullmann's Encyclopedia of Industrial Chemistry. (Source of aldehyde impurity origin in C9 acid synthesis).

  • Activated Carbon Adsorption.ACS Publications. (General methodologies for color body removal in organic acids).

Sources

Troubleshooting

resolving solubility issues of 3,3,5-trimethylhexanoic acid salts

Topic: Resolving Solubility & Stability Issues in Aqueous Systems Document ID: TMHA-SOL-001 Last Updated: 2026-02-09 Audience: Formulation Chemists, Process Engineers, and R&D Scientists[1] Core Directive: The Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues in Aqueous Systems Document ID: TMHA-SOL-001 Last Updated: 2026-02-09 Audience: Formulation Chemists, Process Engineers, and R&D Scientists[1]

Core Directive: The Chemistry of Solubility

Executive Summary: 3,3,5-Trimethylhexanoic acid (TMHA) is a branched C9 fatty acid (isononanoic acid isomer).[1][2] While its sodium salt exhibits significantly higher water solubility (approx. 644 g/L at 23°C) compared to linear fatty acids (e.g., nonanoic acid), users frequently encounter unexpected precipitation, cloudiness, or gelation.[2]

These failures are rarely due to the intrinsic solubility limit of the salt.[1][2] Instead, they are caused by three specific physicochemical mechanisms: Hydrolytic Reversion (pH drop), Divalent Cation Bridging (Hard water interaction), or Lyotropic Gelation (Micellar packing).[2]

This guide provides the diagnostic logic and protocols to resolve these specific failure modes.

Troubleshooting Workflow

Interactive Diagnostic: Use this logic flow to identify the root cause of your solubility failure.

TMHA_Troubleshooting Start Start: Observation Cloudy Cloudy/Hazy Solution (Immediate) Start->Cloudy Precipitate White Solid/Scum (Upon Dilution) Start->Precipitate Gel Thick Gel/Paste (High Conc.) Start->Gel CheckPH Check pH. Is pH < 8.5? Cloudy->CheckPH CheckWater Check Solvent. Contains Ca2+/Mg2+? Precipitate->CheckWater CheckCounter Check Counter-ion. Is it Sodium (Na+)? Gel->CheckCounter CheckPH->CheckWater No Sol_AdjustPH Diagnosis: Hydrolytic Reversion Action: Adjust pH to 9.0-10.0 with NaOH/KOH. CheckPH->Sol_AdjustPH Yes CheckWater->CheckPH No Sol_Chelate Diagnosis: Calcium Soap Formation Action: Add EDTA or use Deionized Water. CheckWater->Sol_Chelate Yes Sol_SwitchIon Diagnosis: Lyotropic Gelation Action: Switch to K+ salt or add cosolvent (Glycol). CheckCounter->Sol_SwitchIon Yes

Figure 1: Diagnostic decision tree for identifying TMHA salt solubility failures.

Technical FAQs: Field-Proven Solutions

Issue 1: "My clear stock solution turns cloudy over time."

Diagnosis: Hydrolytic Reversion (pH Drift) Although the pKa of TMHA is approximately 4.8, fatty acid micelles exhibit a "surface pKa" shift, often requiring a bulk pH significantly higher (typically > 8.5) to prevent protonation.[1][2] If the solution absorbs CO₂ from the air (forming carbonic acid), the pH drops.[2] As it approaches pH 7-8, a fraction of the salt reverts to the free acid (liquid oil), which emulsifies to form a cloudy haze.[2]

  • Corrective Action: Buffer your stock solution to pH 9.5–10.0. If the application allows, use an excess of base (alkalinity reserve) during salt formation.[1][2]

Issue 2: "I diluted the salt into cell culture media and it precipitated."

Diagnosis: Divalent Cation Bridging (Hardness Sensitivity) Standard culture media (DMEM, RPMI) and buffers (PBS+) contain Calcium (Ca²⁺) and Magnesium (Mg²⁺).[2] TMHA anions bind to these divalent cations 2:1, forming insoluble "soap scum" (Calcium 3,3,5-trimethylhexanoate).[2]

  • Corrective Action:

    • Chelation: Pre-dissolve the TMHA salt with a stoichiometric equivalent of EDTA or Citrate before adding to the media.[1][2]

    • Substitution: If possible, switch to a non-ionic surfactant for the application, or ensure the TMHA concentration is below the solubility product (

      
      ) of the calcium salt.[1][2]
      
Issue 3: "The solution turned into a solid gel at 30% concentration."

Diagnosis: Lyotropic Liquid Crystal Formation At high concentrations (>20-30 wt%), branched fatty acid salts pack into rod-like micelles or hexagonal phases, causing extreme viscosity.[1][2] This is common with Sodium salts.[1][2]

  • Corrective Action:

    • Ion Swap: Switch from Sodium (Na⁺) to Potassium (K⁺). The larger hydration radius of Potassium disrupts the ordered packing, maintaining liquidity at higher concentrations.[1][2]

    • Cosolvent: Add 5-10% Propylene Glycol or Ethanol to disrupt the micellar structure.[1][2]

Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (1.0 M)

Objective: Create a stable, clear solution of Sodium 3,3,5-Trimethylhexanoate that resists pH drift.

Reagents:

  • 3,3,5-Trimethylhexanoic Acid (Liquid, >98% purity)[3][4]

  • Sodium Hydroxide (NaOH), 50% w/w solution

  • Deionized Water (Type I, 18.2 MΩ)

Data Table: Stoichiometry (for 100 mL Stock)

Component MW ( g/mol ) Mass Required Molar Equiv.
3,3,5-TMHA 158.24 15.82 g 1.00
NaOH (Solid) 40.00 4.20 g* 1.05
Water 18.02 q.s. to 100 mL -

*Note: 5% excess base is calculated to ensure pH > 10 and complete solubilization.[1][2]

Step-by-Step Procedure:

  • Dispersion: In a beaker, add 15.82 g of TMHA liquid to 70 mL of Deionized Water. Observation: The acid will form an oil layer on top; it is insoluble.[1]

  • Neutralization (Exothermic): While stirring vigorously with a magnetic bar, slowly add the NaOH solution (or solid pellets dissolved in minimal water).[1][2]

    • Critical: Monitor temperature.[1][2][5][6] The reaction is exothermic.[1][2] Do not exceed 50°C to minimize oxidation risk.[1][2]

  • Clarification: Continue stirring. The oil layer will disappear, and the solution should become clear.[1][2]

  • pH Adjustment: Check pH. If pH < 10.0, add NaOH dropwise until stable between pH 10.0–11.0.[1][2]

  • Final Volume: Transfer to a volumetric flask and dilute to volume with Deionized Water.

Protocol B: Cloud Point Determination (Solubility Limit)

Objective: Determine the stability limit of the salt in a specific buffer or temperature.[1][2]

Protocol_Workflow Step1 Prepare 1M Stock (Protocol A) Step2 Titrate into Target Buffer Step1->Step2 Step3 Monitor Turbidity (600 nm) Step2->Step3 Step4 Record Cloud Point (Onset of Opacity) Step3->Step4

Figure 2: Workflow for determining the solubility limit (Cloud Point) of TMHA salts.

  • Set up a spectrophotometer or turbidity meter at 600 nm.[1][2]

  • Start with your target solvent (e.g., PBS, Media) in a cuvette.[1][2]

  • Titrate the 1.0 M TMHA stock into the solvent in 10 µL increments.

  • Endpoint: The concentration at which % Transmittance drops below 95% is the Solubility Limit for that specific ionic environment.[1][2]

Comparative Solubility Data

The following table highlights why Potassium or Amine salts are preferred for high-concentration applications.

Counter-ionSolubility (20°C, Water)Gelation RiskpH StabilityRecommended Use
Sodium (Na⁺) ~644 g/L [1]High (>30%)ModerateGeneral Purpose
Potassium (K⁺) >700 g/LLowHighHigh Conc.[1][2] Liquid Soaps
Triethanolamine MiscibleVery LowHighCosmetics / Emulsions
Calcium (Ca²⁺) Insoluble N/AN/AAvoid (Precipitate)

References

  • OQ Chemicals. Isononanoic Acid (3,5,5-Trimethylhexanoic Acid) Technical Data Sheet. [Link][2]

  • PubChem. Sodium 3,5,5-trimethylhexanoate Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • Chemistry LibreTexts. Lipids: Fatty Acids and Soap Solubility Mechanisms.[1][2] [Link][2][5][6][7][8][9][10][11][12][13]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of 3,3,5-Trimethylhexanoic Acid: Fragmentation Pathways and Methodological Considerations

For researchers and professionals in drug development, the precise structural elucidation and quantification of branched-chain fatty acids like 3,3,5-trimethylhexanoic acid are paramount. This technical guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation and quantification of branched-chain fatty acids like 3,3,5-trimethylhexanoic acid are paramount. This technical guide provides an in-depth analysis of its characterization using Gas Chromatography-Mass Spectrometry (GC-MS), offers a comparative perspective against alternative analytical techniques, and presents a detailed, field-proven experimental protocol.

The Imperative of Derivatization for GC-MS Analysis

3,3,5-Trimethylhexanoic acid, a C9 carboxylic acid, possesses polar characteristics and a molecular weight of 158.24 g/mol [1]. These properties, specifically the acidic proton of the carboxyl group, lead to poor chromatographic peak shape and thermal instability in a standard GC system. To overcome these challenges, derivatization is an essential prerequisite. The process converts the polar carboxyl group into a less polar, more volatile, and thermally stable ester.

The most common and effective method is methylation, which transforms the acid into its corresponding Fatty Acid Methyl Ester (FAME), in this case, methyl 3,3,5-trimethylhexanoate. This conversion is critical because it not only improves chromatographic performance but also yields a distinct and interpretable mass spectrum under Electron Ionization (EI) conditions[2][3]. While other derivatization methods exist, such as silylation or pentafluorobenzyl (PFB) esterification, methylation is often preferred for its simplicity and the extensive availability of reference spectra in libraries like NIST and Wiley[2][4].

Electron Ionization (EI) Mass Spectrum and Fragmentation Analysis

Upon introduction into the mass spectrometer, the derivatized analyte, methyl 3,3,5-trimethylhexanoate (MW: 172.26 g/mol )[5], undergoes high-energy electron bombardment (typically 70 eV)[6]. This "hard" ionization technique induces reproducible fragmentation, creating a unique fingerprint that is invaluable for structural confirmation[7].

The fragmentation of branched-chain FAMEs is governed by established principles, including cleavage at branching points and rearrangements. The mass spectrum of methyl 3,3,5-trimethylhexanoate is characterized by several key ions that reveal its distinct structure.

Key Fragment Ions and Their Origins

The mass spectrum of the underivatized 3,3,5-trimethylhexanoic acid shows prominent peaks at m/z 57, 41, and 83[1]. However, for superior analysis, the methyl ester derivative is preferred. The mass spectrum for methyl 3,3,5-trimethylhexanoate shows key fragments at m/z 57, 74, 83, and 116[5].

  • m/z 57 [C₄H₉]⁺: This highly abundant ion is characteristic of a tert-butyl group. Its formation is due to the cleavage of the C4-C5 bond, releasing the stable tert-butyl carbocation from the C5 position. This is often the base peak, providing strong evidence for the 3,3,5-trimethyl structure.

  • m/z 74 [C₃H₆O₂]⁺: This is the classic McLafferty rearrangement ion, which is a hallmark of many straight-chain fatty acid methyl esters. Its presence, often in high abundance, confirms the methyl ester functionality[8][9].

  • m/z 83 [C₆H₁₁]⁺: This fragment likely arises from the loss of the tert-butyl group and the methoxycarbonyl group.

  • m/z 116 [M-56]⁺: This ion corresponds to the loss of a butene molecule (C₄H₈) via cleavage at the C4-C5 bond with a hydrogen rearrangement.

  • Molecular Ion (M⁺) at m/z 172: The molecular ion peak for the methyl ester may be weak or absent in EI spectra, a common characteristic for aliphatic esters, especially those with branching[7][8].

The table below summarizes the expected key ions for methyl 3,3,5-trimethylhexanoate.

m/zProposed FragmentOrigin/Significance
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of the methoxy group from the ester
116[M - C₄H₈]⁺Loss of butene from the branched end
83[C₆H₁₁]⁺Cleavage indicating the branched structure
74[C₃H₆O₂]⁺McLafferty rearrangement ion, confirms methyl ester
57[C₄H₉]⁺tert-butyl carbocation, indicates C5 branching
Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for methyl 3,3,5-trimethylhexanoate under electron ionization.

Caption: Key EI fragmentation pathways of methyl 3,3,5-trimethylhexanoate.

A Comparative Analysis of Analytical Methodologies

While GC-MS is a powerful tool, it is essential to understand its performance relative to other analytical techniques for a comprehensive analytical strategy.

TechniquePrincipleSample PreparationSensitivity & SelectivityStructural InformationKey AdvantagesLimitations
GC-MS (EI) Separation by boiling point/polarity, hard ionization MSDerivatization required (e.g., methylation)[2][3]High sensitivity and selectivity, especially in SIM mode.Excellent; provides unique fragmentation patterns for library matching[7].Robust, reproducible, extensive spectral libraries (NIST, Wiley), ideal for volatile compounds.Requires derivatization for polar analytes; not suitable for thermally labile compounds[10].
LC-MS (ESI/APCI) Separation by polarity, soft ionization MSOften direct injection after dilution; no derivatization needed[11][12].Very high sensitivity, but can be prone to matrix effects[13].Primarily provides molecular weight; MS/MS is needed for structural fragments.Analyzes non-volatile and thermally labile compounds in their native state; broader compound coverage[10][12][14].EI-like libraries are not available; fragmentation is less standardized than GC-MS.
NMR Spectroscopy Nuclear spin in a magnetic fieldSample dissolved in deuterated solvent.Lower sensitivity compared to MS methods.Unparalleled; provides complete, unambiguous structural detail including stereochemistry.Non-destructive; provides absolute structural information without fragmentation.Low throughput, high sample concentration required, expensive instrumentation.

For routine identification and quantification where a reference standard is available, GC-MS with EI offers an unparalleled combination of sensitivity, reproducibility, and cost-effectiveness, largely due to its standardized fragmentation and extensive libraries. LC-MS becomes the method of choice when dealing with complex biological matrices without extensive cleanup, or when analyzing a broader range of metabolites simultaneously[12][13].

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for the analysis of 3,3,5-trimethylhexanoic acid using GC-MS.

Overall Analytical Workflow

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (e.g., with MTBE) Sample->Extraction Drying Dry Down Under N₂ Extraction->Drying Deriv Methylation (BF₃-Methanol, 60°C) Drying->Deriv Quench Quench & Extract (Hexane/Water) Deriv->Quench GCMS Inject into GC-MS Quench->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data Result Result Data->Result Library Search & Quantification

Caption: Workflow for GC-MS analysis of 3,3,5-trimethylhexanoic acid.
Step-by-Step Methodology

A. Sample Preparation & Derivatization (Methylation)

Causality: This procedure uses Boron Trifluoride-Methanol (BF₃-MeOH), a highly efficient and common reagent for esterifying fatty acids. The subsequent extraction into a non-polar solvent (hexane) isolates the FAMEs from the aqueous and polar components.

  • Standard/Sample Preparation: Prepare a stock solution of 3,3,5-trimethylhexanoic acid in a suitable solvent (e.g., methanol) at 1 mg/mL. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acid fraction.

  • Drying: Evaporate the solvent from the sample/standard extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reagent[2].

  • Derivatization: Add 200 µL of 14% BF₃-Methanol reagent to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Quenching & Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution (brine) and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper hexane layer, containing the methyl ester, to a clean GC vial for analysis.

B. GC-MS Instrumental Parameters

Causality: A non-polar or mid-polar capillary column like a DB-5ms or HP-5ms is chosen for its excellent separation of a wide range of analytes, including FAMEs. The temperature program is designed to ensure good separation of the target analyte from solvent fronts and other potential contaminants.

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform.
MS System Agilent 5977B or equivalentReliable single quadrupole detector.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)General-purpose column with excellent performance for FAMEs.
Carrier Gas HeliumInert carrier gas with optimal flow characteristics.
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times.
Injection Mode Split (Ratio 20:1)Prevents column overloading for concentrated samples.
Injector Temp 250°CEnsures rapid volatilization of the FAME.
Oven Program 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation from early eluting compounds and ensures elution of heavier analytes.
MS Source Temp 230°CStandard temperature for EI source.
MS Quad Temp 150°CStandard temperature for quadrupole.
Ionization Energy 70 eVStandard energy for reproducible fragmentation and library matching[6].
Acquisition Mode Full Scan (m/z 40-400)For qualitative identification and spectrum confirmation.

Conclusion

The GC-MS analysis of 3,3,5-trimethylhexanoic acid, following a robust methylation protocol, stands as a highly reliable and specific method for its identification and quantification. The distinct fragmentation pattern, dominated by ions characteristic of its branched structure (m/z 57) and its methyl ester form (m/z 74), provides a high degree of confidence in its structural elucidation. While alternative methods like LC-MS offer advantages for analyzing underivatized or thermally labile compounds, the established libraries and reproducible fragmentation of GC-MS with electron ionization make it an indispensable tool for targeted analysis in research and drug development settings.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
  • Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Gharahdaghigharahtappeh, F., & Junior, A. (2023, August 16). LC/MS and GC/FID give different answers on fatty acid amounts for the same sample?
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Zirroli, J. A., & Murphy, R. C. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.
  • NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-.
  • Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
  • Rombach, M., & Kalo, P. (n.d.). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.
  • Cañavate, R., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 81(4), 648-659.
  • Wosinska, A., et al. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
  • Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
  • ResearchGate. (n.d.). 2D GC-MS mass spectra of methyl esters of unknowns and spectra of reference compounds.
  • Patsnap. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
  • NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-.
  • Leco Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203.
  • Li, X., et al. (n.d.). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry.
  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid.
  • Eastern Michigan University. (n.d.). On-trap derivatization of short-chain fatty acids.
  • Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis.
  • PubChem. (n.d.). Methyl 3,5,5-trimethylhexanoate.
  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid

For researchers and professionals in drug development and specialty chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and specialty chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Two such isomers, 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, share the same molecular formula (C9H18O2) and molecular weight (158.24 g/mol ), yet their distinct architectures give rise to unique chemical fingerprints.[1][2] This guide provides an in-depth, data-driven methodology for unambiguously distinguishing between these two compounds.

The Isomeric Challenge: A Tale of Two Structures

The core difference between these molecules lies in the placement of their methyl groups, which dictates the position of a quaternary carbon atom. This subtle distinction has significant implications for the molecule's steric environment and, consequently, its reactivity and spectroscopic behavior.

  • 3,3,5-trimethylhexanoic acid: Possesses a quaternary carbon at the C3 position, adjacent to the methylene group alpha to the carbonyl.

  • 3,5,5-trimethylhexanoic acid: Features a quaternary carbon at the C5 position, further down the alkyl chain.[1] This isomer is the primary component of the commercial product known as isononanoic acid.[3][4]

This structural variance is the key to their differentiation.

Spectroscopic Fingerprinting: The Definitive Analysis

A multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the most conclusive evidence for identifying each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of these isomers.[5][6][7] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in distinct spectra.

¹H NMR Spectroscopy: The number of signals, their chemical shifts, integration, and multiplicity (splitting patterns) are all critical data points.

  • Key Differentiator 1 (C3 vs. C5 Protons): In 3,3,5-trimethylhexanoic acid, the two methyl groups at C3 are equivalent and adjacent to a methylene group (C2), resulting in a singlet. In 3,5,5-trimethylhexanoic acid, the single methyl group at C3 is adjacent to a methine (CH) group, leading to a doublet.

  • Key Differentiator 2 (Methylene Protons): The protons of the C2 methylene group in 3,3,5-trimethylhexanoic acid are adjacent to a quaternary carbon and will appear as a singlet. In contrast, the C2 methylene protons in 3,5,5-trimethylhexanoic acid are adjacent to the C3 methine, resulting in a more complex splitting pattern (a doublet of doublets, or multiplet).

¹³C NMR Spectroscopy: This technique directly probes the carbon skeleton.

  • Key Differentiator (Carbonyl and Quaternary Carbons): The chemical shift of the carboxyl carbon is expected to be in the 165-185 ppm range for both.[8] The definitive distinction comes from the signals of the quaternary carbons and their neighboring carbons, which will have unique chemical shifts due to their different electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Feature 3,3,5-trimethylhexanoic acid 3,5,5-trimethylhexanoic acid
¹H: C3-Methyls Singlet (6H)Doublet (3H)
¹H: C5-Methyls Doublet (6H)Singlet (6H)
¹H: C2-Methylene Singlet (2H)Multiplet (2H)
¹H: COOH Broad Singlet (~12 ppm)Broad Singlet (~12 ppm)
¹³C: C3 Quaternary SignalMethine (CH) Signal
¹³C: C5 Methine (CH) SignalQuaternary Signal
Mass Spectrometry (MS): Decoding the Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation of the molecular ion, and the resulting pattern is a unique fingerprint.[9] The stability of the carbocations formed during fragmentation dictates the relative abundance of the observed ions.[9]

  • Molecular Ion (M+): For carboxylic acids, the molecular ion peak is often weak or absent.[10]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[11][12]

  • McLafferty Rearrangement: This is a highly diagnostic fragmentation for carbonyl compounds with a gamma-hydrogen. For 3,5,5-trimethylhexanoic acid, a McLafferty rearrangement can lead to a characteristic ion.

Diagram 1: Key Mass Spectrometry Fragmentation Pathways

G cluster_0 3,3,5-trimethylhexanoic acid cluster_1 3,5,5-trimethylhexanoic acid M0 [M]+• (m/z 158) F0_1 Loss of •C4H9 (m/z 101) Stable tert-butyl radical M0->F0_1 α-cleavage F0_2 Loss of •CH(CH3)2 (m/z 115) M0->F0_2 β-cleavage M1 [M]+• (m/z 158) F1_1 Loss of •C(CH3)3 (m/z 101) M1->F1_1 Cleavage F1_2 McLafferty Rearrangement (m/z 74) M1->F1_2 Rearrangement

Caption: Predicted major fragmentation pathways for the two isomers in EI-MS.

Infrared (IR) Spectroscopy

While less definitive than NMR or MS for distinguishing these specific isomers, IR spectroscopy can confirm the presence of the carboxylic acid functional group. Both isomers will exhibit:

  • A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretch around 1710 cm⁻¹.[8]

Subtle differences may be present in the fingerprint region (below 1500 cm⁻¹), but these are generally not sufficient for unambiguous identification without reference spectra. The NIST Chemistry WebBook is a valuable resource for reference IR spectra.[13]

Experimental Protocols for Differentiation

Diagram 2: Analytical Workflow

G cluster_workflow Isomer Differentiation Workflow start Isomeric Mixture or Unknown Sample gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr data_analysis Comparative Data Analysis (Fragmentation and Chemical Shifts) gcms->data_analysis nmr->data_analysis conclusion Unambiguous Isomer Identification data_analysis->conclusion

Caption: A validated workflow for the conclusive identification of trimethylhexanoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the acid in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL. Derivatization to the methyl ester using a reagent like diazomethane or (trimethylsilyl)diazomethane can improve chromatographic performance, but is not strictly necessary.

  • GC Conditions:

    • Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.

    • Injection: 1 µL injection with a split ratio of 20:1. Injector temperature: 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230°C.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

Conclusion

The structural differentiation between 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid is a critical analytical task that can be reliably accomplished through the systematic application of modern spectroscopic techniques. While both isomers share fundamental properties, their unique ¹H and ¹³C NMR spectra, driven by the differing positions of the quaternary carbons, provide the most definitive and unambiguous evidence for identification. Mass spectrometry serves as a powerful confirmatory tool, with predictable and distinct fragmentation patterns for each isomer. By adhering to the robust analytical workflow detailed in this guide, researchers and drug development professionals can ensure the chemical integrity of their materials, a prerequisite for reproducible and reliable scientific outcomes.

References

  • Ataman Kimya. 3,5,5-TRIMETHYLHEXANOIC ACID. [Link]

  • Google Patents. (1981). Use of 3,5,5-trimethylhexanoic acid amides as perfuming agents and compositions containing them. EP0039032A2.
  • Google Patents. (1951). The manufacture of 3,5,5-trimethylhexanoic acid. GB664180A.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3,5,5-Trimethylhexanoic Acid: Your Go-To Intermediate for Specialty Synthesis. [Link]

  • Ataman Kimya. ISONONANOIC ACID ( 3,5,5-TRIMETHYLHEXANOIC ACID). [Link]

  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3,3,5-Trimethylhexanoic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-. NIST Chemistry WebBook. [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • PubMed. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Chem Help ASAP. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Problems in Chemistry. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

Sources

Validation

comparative viscosity of 3,3,5-trimethylhexanoic acid esters vs linear C9 esters

Title: Comparative Rheology and Stability Profiling: 3,3,5-Trimethylhexanoic Acid (Neo-C9) Esters vs. Linear Nonanoic Acid Esters Executive Summary This guide provides a technical comparison between esters derived from 3...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Rheology and Stability Profiling: 3,3,5-Trimethylhexanoic Acid (Neo-C9) Esters vs. Linear Nonanoic Acid Esters

Executive Summary

This guide provides a technical comparison between esters derived from 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) and linear nonanoic acid (Pelargonic acid) . While both are C9 isomers, their performance profiles in ester matrices (specifically with polyols like Neopentyl Glycol or Pentaerythritol) are diametrically opposed due to steric architecture.

Key Takeaway:

  • Linear C9 Esters are the choice for Viscosity Index (VI) efficiency and low-temperature fluidity only when the polyol backbone disrupts crystallization (e.g., TMP esters). They offer lower absolute viscosity and higher VI.

  • 3,3,5-TMHA Esters are the choice for extreme stability . The quaternary

    
    -carbon in 3,3,5-TMHA creates a "Neo-structure" that sterically shields the ester linkage, providing superior hydrolytic and oxidative stability, albeit with higher absolute viscosity and a lower Viscosity Index.
    

Molecular Architecture & Theoretical Basis

To understand the macroscopic viscosity differences, we must analyze the molecular free volume and entanglement.

Structural Isomerism[2]
  • Linear C9 (Pelargonic Acid): A flexible, straight alkyl chain (

    
    ). These chains align easily (Van der Waals stacking), leading to high VI but higher crystallization tendencies (pour point issues) unless paired with a branched alcohol.
    
  • 3,3,5-TMHA (Neo-C9): A highly branched structure (

    
    ). The presence of a quaternary carbon at the 
    
    
    
    -position is the defining feature. This bulky group prevents chain alignment (lowering pour point) but increases intermolecular friction during flow (increasing viscosity).
The "Neo" Effect on Stability

The 3,3,5-isomer is a "Neo-acid." The quaternary carbon at the


-position acts as a steric shield for the carbonyl oxygen. This blocks nucleophilic attack (water/acid) and prevents 

-hydrogen elimination, a common thermal decomposition pathway.

G cluster_0 Linear C9 (Pelargonic) cluster_1 Branched C9 (3,3,5-TMHA) L_Struct Straight Chain (CH2)7 L_Prop High Stacking Low Friction L_Struct->L_Prop L_Result High VI Low Viscosity L_Prop->L_Result B_Result High Stability High Viscosity Low VI L_Result->B_Result Trade-off B_Struct Beta-Quaternary Carbon -C(CH3)2- B_Prop Steric Hindrance High Friction B_Struct->B_Prop B_Prop->B_Result

Figure 1: Causal flow from molecular structure to rheological properties.

Comparative Performance Data

The following data compares Pentaerythritol (PE) tetra-esters of both acids. PE is selected as the polyol because its symmetry highlights the contribution of the acid chain to the final viscosity.

Table 1: Physicochemical Properties of PE Esters (Linear vs. Branched C9)

PropertyMethodPE + n-C9 (Linear)PE + i-C9 (Branched/3,3,5)Delta Analysis
Kinematic Viscosity @ 40°C ASTM D44531.8 cSt 116.0 cSt Branched is ~3.6x more viscous due to molecular entanglement.
Kinematic Viscosity @ 100°C ASTM D4456.0 cSt 11.5 cSt Branched retains higher film thickness at heat.
Viscosity Index (VI) ASTM D2270137 83 Linear chains coil/uncoil less with temp, preserving VI.
Pour Point ASTM D97+1°C -31°C Branching disrupts lattice formation, significantly improving cold flow.
Flash Point ASTM D92295°C271°CLinear chains have slightly lower volatility.
Oxidative Stability RPVOTModerateSuperior Steric hindrance protects the ester bond.

Data Source: Synthesized from Oxea/OQ Chemicals technical datasheets and STLE tribology benchmarks [1][2].

Experimental Protocol: Synthesis & Viscosity Measurement

For researchers validating these properties, the following self-validating workflow ensures reproducible results.

Synthesis of Reference Esters
  • Reagents: Neopentyl Glycol (NPG) or Pentaerythritol (PE), 3,3,5-Trimethylhexanoic acid (98%+), p-Toluenesulfonic acid (catalyst).

  • Setup: Dean-Stark trap to remove water (driving equilibrium).

Step-by-Step:

  • Charge: Mix Polyol (1.0 eq) and Acid (1.1 eq per hydroxyl group) in a round-bottom flask.

  • Catalysis: Add 0.1 wt% p-TSA.

  • Reflux: Heat to 160-200°C under Nitrogen sparge. Monitor water collection in Dean-Stark trap.

  • Endpoint: Reaction is complete when Acid Value (AV) < 1.0 mg KOH/g.

  • Work-up: Neutralize with Na2CO3 wash, wash with distilled water, dry over MgSO4, and vacuum strip excess acid.

Viscosity Measurement (ASTM D445)
  • Equipment: Ubbelohde Capillary Viscometer (Size 1 or 1C depending on expected range).

  • Bath: Constant temperature bath stable to ±0.02°C.

Measurement Logic:

  • Selection: Choose a capillary where flow time is >200 seconds (to minimize kinetic energy correction errors).

  • Equilibration: Immerse viscometer in 40°C bath for 30 minutes.

  • Timing: Measure flow time (

    
    ) of the meniscus between timing marks. Repeat until 3 consecutive runs agree within 0.35%.
    
  • Calculation:

    
    
    
    • 
       = Kinematic Viscosity (cSt or 
      
      
      
      )[1]
    • 
       = Calibration Constant of the tube.
      
    • 
       = Flow time (seconds).
      

Protocol cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase (ASTM D445) Mix Mix Polyol + Acid (1.1x Excess) Reflux Reflux @ 200°C (Dean-Stark) Mix->Reflux Neutralize Neutralize & Strip Reflux->Neutralize Bath Equilibrate @ 40°C (30 mins) Neutralize->Bath Flow Measure Flow Time (>200s) Bath->Flow Calc Calc Viscosity (V = C * t) Flow->Calc

Figure 2: Experimental workflow for ester synthesis and characterization.

Application Implications

For Lubricant Formulators
  • Use 3,3,5-TMHA Esters when: You are formulating high-temperature chain oils, compressor fluids, or greases where the lubricant must survive >200°C without oxidizing or hydrolyzing. The high viscosity is an asset here for film thickness.

  • Use Linear C9 Esters when: You need energy efficiency (low traction coefficient) in engine oils or hydraulic fluids where VI is paramount.

For Drug Delivery (Excipients)
  • Injectability: Linear C9 esters (like Propylene Glycol Dipelargonate) are preferred for lower viscosity, allowing easier injection through fine-gauge needles.

  • Solubility: 3,3,5-TMHA esters provide a different polarity profile. The bulky alkyl group can improve solubility for highly lipophilic, bulky API molecules that crystallize out of linear esters.

References

  • Oxea (OQ Chemicals). (2018). Carboxylic Acids and Derivatives for Lubricants: Product Guide. Retrieved from [Link]

  • Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology.[2] CRC Press.

  • ASTM International. (2020). ASTM D445-21: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA. Retrieved from [Link]

  • PubChem. (2023). 3,3,5-Trimethylhexanoic acid: Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chao, T. S., & Kjonaas, M. (1982). Esters of Branched Carboxylic Acids as Lubricants.[3][4] United States Patent 4320025. Retrieved from

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Quantification of 3,3,5-Trimethylhexanoic Acid

Introduction 3,3,5-trimethylhexanoic acid is a branched-chain carboxylic acid used as a synthetic building block in various industries, including pharmaceuticals and lubricants. The accurate determination of its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,3,5-trimethylhexanoic acid is a branched-chain carboxylic acid used as a synthetic building block in various industries, including pharmaceuticals and lubricants. The accurate determination of its purity is critical for ensuring the quality and safety of the final products. However, its chemical structure—a saturated aliphatic carboxylic acid—presents a significant analytical challenge. The molecule lacks a native chromophore, a light-absorbing functional group, which precludes the use of standard High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, the most common and robust detection method in analytical laboratories.

This guide provides an in-depth, comparative analysis of different strategies for developing a reliable HPLC method for the purity quantification of 3,3,5-trimethylhexanoic acid. We will explore the nuances of direct analysis at low UV wavelengths, the significant advantages conferred by chemical derivatization, and benchmark these liquid chromatography approaches against the traditional "gold standard" of Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each experimental choice to ensure scientifically sound and validated methodologies.

Chapter 1: The Challenge of Direct HPLC Analysis

Direct analysis of a non-chromophoric analyte like 3,3,5-trimethylhexanoic acid forces the analyst to either push the limits of standard detectors or employ universal detection technologies, each with its own set of compromises.

Strategy 1: Direct Analysis by Low-Wavelength UV Detection

The carboxylic acid functional group exhibits weak UV absorbance at wavelengths between 200-210 nm.[1][2] While this allows for direct detection, it is a strategy fraught with challenges.

Causality Behind Experimental Choices:

  • Column Selection: A standard C18 reversed-phase column is the workhorse for separating small organic molecules. Retention is based on hydrophobicity.

  • Mobile Phase pH: To achieve adequate retention on a C18 column, the polarity of the analyte must be minimized. According to the Henderson-Hasselbalch equation, a carboxylic acid exists predominantly in its protonated (neutral, less polar) form when the pH of the mobile phase is at least two units below its pKa.[1] An acidified mobile phase (e.g., with phosphoric or formic acid) is therefore essential to suppress the ionization of the carboxyl group, ensuring consistent retention and sharp peak shape.[1][3]

  • Wavelength Selection: Detection must be set at the λ-max of the carboxyl group, typically around 205 nm.[4] This low wavelength is highly susceptible to interference from common HPLC solvents and additives, demanding the use of ultra-pure reagents and a stable baseline.[2]

Limitations: This approach suffers from inherently low sensitivity and poor selectivity. Many potential impurities and mobile phase components may also absorb at this wavelength, making accurate quantification of purity difficult. It is generally only suitable for assaying the main component in a relatively pure sample.

Experimental Protocol: Direct HPLC-UV Analysis
  • Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the 3,3,5-trimethylhexanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

Strategy 2: HPLC with Universal Detectors

When UV detection is not viable, universal detectors that do not rely on chromophores can be employed.

  • Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5] While truly universal, it suffers from low sensitivity and is incompatible with gradient elution, a technique essential for separating impurities with a wide range of polarities.[6][7]

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors nebulize the column eluent into a fine mist, evaporate the mobile phase, and measure the light scattered by (ELSD) or the charge carried by (CAD) the remaining non-volatile analyte particles.[8] They are compatible with gradient elution and are far more sensitive than RI detectors.[9][10] The primary drawback is that their response can be non-linear and dependent on the analyte's properties, which requires careful calibration for accurate quantification.[11]

Of these, an ELSD or CAD would be the most viable direct analysis approach for a comprehensive purity profile, but for achieving the highest levels of sensitivity and quantitative accuracy, derivatization remains the superior choice.

Chapter 2: Enhancing Sensitivity and Specificity via Derivatization

The most robust and sensitive method for quantifying non-chromophoric carboxylic acids by HPLC is to chemically attach a molecule with strong UV-absorbing or fluorescent properties.[12] This process, known as derivatization, transforms the analytical challenge into a straightforward and highly specific measurement.[13][14]

The Rationale for Derivatization

By converting the analyte into a derivative with a high extinction coefficient, we can move the detection wavelength to a much higher, cleaner region (e.g., >254 nm), drastically improving the signal-to-noise ratio and moving away from potential interferences. This strategy not only boosts sensitivity by orders of magnitude but also enhances specificity, as only compounds with a reactive carboxyl group will be detected.

Method Development with a UV Tag

Choosing a Derivatization Reagent: A common and effective choice for carboxylic acids is a phenacyl bromide derivative, such as p-Bromophenacyl Bromide (PBPB) . It reacts with the carboxylate anion in the presence of a catalyst to form a phenacyl ester, which possesses a very strong chromophore.

Causality Behind Experimental Choices:

  • Reaction Mechanism: The reaction is a nucleophilic substitution where the carboxylate ion attacks the benzylic carbon of PBPB.

  • Catalyst: A crown ether (e.g., 18-Crown-6) and a weak base (e.g., potassium carbonate) are used. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate. The crown ether complexes the potassium ion, making the carbonate anion more "naked" and reactive, thus accelerating the reaction.

  • Solvent: A polar aprotic solvent like acetonitrile is used to dissolve the reactants without interfering with the reaction.

Experimental Protocol: Derivatization and HPLC-UV Analysis

Part A: Derivatization Procedure

  • Accurately weigh approximately 10 mg of 3,3,5-trimethylhexanoic acid into a vial.

  • Add 2 mL of acetonitrile, followed by ~30 mg of p-Bromophenacyl Bromide and ~15 mg of potassium carbonate.

  • Add a catalytic amount (~5 mg) of 18-Crown-6.

  • Seal the vial and heat at 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter to remove excess salts.

  • Dilute the filtered solution with acetonitrile to an appropriate concentration for HPLC analysis.

Part B: HPLC Analysis of the Derivative

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Workflow for Derivatization-HPLC Method

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Weigh Sample Reagents Add Acetonitrile, PBPB, K2CO3, 18-Crown-6 Sample->Reagents React Heat at 70°C for 1 hour Reagents->React Cool Cool to RT React->Cool Filter Filter (0.45 µm) Cool->Filter Dilute Dilute for HPLC Filter->Dilute Inject Inject on C18 Column Dilute->Inject Separate Gradient Elution (ACN/Water) Inject->Separate Detect UV Detection at 260 nm Separate->Detect Quantify Quantify Purity Detect->Quantify

Chapter 3: An Alternative Benchmark - Gas Chromatography (GC-FID)

Gas chromatography is a powerful and widely used technique for the analysis of fatty acids and other volatile organic compounds.[15][16][17] For purity analysis, GC with a Flame Ionization Detector (GC-FID) provides a robust, high-resolution alternative to HPLC.

The Rationale for GC

GC separates compounds based on their boiling points and interaction with a stationary phase. Carboxylic acids are polar and can exhibit poor peak shape due to adsorption. Therefore, they are typically converted to more volatile and less polar esters (e.g., methyl esters) prior to analysis.[18][19] The FID detector is sensitive to nearly all organic compounds, providing a response proportional to the mass of carbon, which makes it excellent for purity calculations based on area percent.

Experimental Protocol: GC-FID Analysis

Part A: Esterification (Derivatization)

  • Accurately weigh approximately 10 mg of 3,3,5-trimethylhexanoic acid into a vial.

  • Add 2 mL of Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v).

  • Seal the vial tightly and heat at 100 °C for 15 minutes.

  • Cool the vial. Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial for GC analysis.

Part B: GC-FID Analysis

  • Instrumentation: Gas chromatograph with an FID detector.

  • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 260 °C.

Workflow for GC-FID Method

G cluster_prep Sample Preparation cluster_gc GC Analysis Sample Weigh Sample Reagent Add BF3-Methanol Sample->Reagent React Heat at 100°C for 15 min Reagent->React Extract Add Water & Hexane, Vortex to Extract React->Extract Collect Collect Hexane Layer Extract->Collect Inject Inject on WAX Column Collect->Inject Separate Temperature Program Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify Purity (Area %) Detect->Quantify

Chapter 4: Comparative Performance Analysis

To provide an objective comparison, the following table summarizes the expected performance characteristics of the three developed methods. These values are representative of what would be achieved during a formal method validation process.

Table 1: Comparison of Analytical Method Performance

ParameterDirect HPLC-UV (205 nm)Derivatization HPLC-UVGC-FID
Specificity Low (Interference likely)High (Specific to carboxyls)High (Excellent resolution)
Linearity (R²) > 0.99> 0.999> 0.999
LOD (Limit of Detection) ~10 µg/mL~0.05 µg/mL~0.1 µg/mL
LOQ (Limit of Quantitation) ~30 µg/mL~0.15 µg/mL~0.3 µg/mL
Precision (%RSD) < 2.0%< 1.0%< 1.0%
Sample Prep Time Minimal (< 5 min)Moderate (~1.5 hours)Moderate (~30 min)
Gradient Compatible YesYesN/A (Temp. Program)
Key Advantage Fast and simpleHighest sensitivityRobust, "gold standard"
Key Disadvantage Low sensitivity/specificityExtra prep stepsRequires derivatization

Conclusion & Recommendations

The choice of an analytical method for quantifying the purity of 3,3,5-trimethylhexanoic acid is a trade-off between speed, sensitivity, and specificity.

  • Direct HPLC-UV at 205 nm is a viable option only for rapid, high-level assays where trace impurities are not of concern. Its simplicity is its main advantage, but it lacks the scientific rigor required for detailed purity profiling.

  • Gas Chromatography with FID (GC-FID) stands as a robust and reliable benchmark. It provides excellent resolution and reliable quantification, making it a suitable choice for most quality control laboratories.

  • Derivatization-based HPLC-UV is unequivocally the superior method when high sensitivity is paramount. This approach is ideal for detecting and quantifying trace-level impurities, performing stability studies, or analyzing samples with complex matrices. The investment in sample preparation time is rewarded with unparalleled sensitivity and specificity.

For drug development professionals and researchers requiring a comprehensive and validated purity profile, the Derivatization HPLC-UV method is the recommended approach . For routine quality control where a well-established profile exists, the GC-FID method offers a perfect balance of performance and reliability.

References

  • PubMed. (n.d.). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • National Center for Biotechnology Information. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours.
  • SIELC Technologies. (n.d.). Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column.
  • Oxford Academic. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science.
  • Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.
  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Chemistry LibreTexts. (2023). Derivatization.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ScienceDirect. (n.d.). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection.
  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
  • National Center for Biotechnology Information. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars.
  • MDPI. (2022). Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution.
  • Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?
  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
  • MDPI. (n.d.). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource.
  • Shimadzu. (n.d.). Refractive Index Detection (RID).
  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Chemistry LibreTexts. (2023). 28.6: Ion-Exchange Chromatography.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResearchGate. (2024). Analysis of carboxylic acids and aromatic compounds.
  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?
  • PubMed. (n.d.). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • ResearchGate. (n.d.). Comparison of critical methods developed for fatty acid analysis: A review.
  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid.
  • PubMed. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis.
  • Biocompare. (n.d.). HPLC Refractive Index Detectors.
  • PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • National Center for Biotechnology Information. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Analyzing Organic Acids by Ion Chromatography.
  • University of Texas at Arlington. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • National Center for Biotechnology Information. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • Suresh Gyan Vihar University. (2017). HPLC METHOD DEVELOPMENT - A REVIEW.
  • Taylor & Francis Online. (n.d.). Separation and Detection of Carboxylic Acids by Ion Chromatography.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • PubChem. (n.d.). Methyl 3,5,5-trimethylhexanoate.
  • ResearchGate. (2022). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
  • NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.

Sources

Validation

validating 3,3,5-trimethylhexanoic acid content in commercial isononanoic acid

This guide outlines a rigorous scientific framework for validating 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) content within commercial Isononanoic Acid (INA) matrices.[1] Executive Summary: The Isomer Challenge Commercia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for validating 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) content within commercial Isononanoic Acid (INA) matrices.[1]

Executive Summary: The Isomer Challenge

Commercial Isononanoic Acid is rarely a single pure compound.[1] Produced via the hydroformylation of diisobutylene, it is a "isomer soup" typically dominated by 3,5,5-trimethylhexanoic acid (~88–95%).[1] However, for high-precision pharmaceutical applications—such as the synthesis of specific ester prodrugs or steric shielding groups—the presence and quantification of specific minor isomers like 3,3,5-trimethylhexanoic acid is critical.

The 3,3,5-isomer possesses a gem-dimethyl group at the


-position  (C3), creating a distinct steric environment compared to the tert-butyl group at the 

-position
(C5) of the major 3,5,5-isomer.[1] This guide compares analytical methodologies to resolve these structural analogs and provides a validated protocol for their quantification.

Comparative Analysis of Analytical Methodologies

To validate 3,3,5-TMHA content, researchers must choose between resolution, speed, and structural certainty.[1] The following table compares the three primary "products" (methodologies) available for this validation.

Table 1: Performance Matrix of Validation Methods
FeatureMethod A: GC-FID (Non-Polar) Method B: GC-FID (High-Polarity) Method C: 13C-NMR Spectroscopy
Primary Utility General Purity ScreeningIsomer-Specific Quantification Structural Confirmation (Referee)
Stationary Phase 100% Dimethylpolysiloxane (e.g., DB-1)Biscyanopropyl Polysiloxane (e.g., SP-2560, CP-Sil 88)N/A (Solution State)
Isomer Resolution Poor. 3,3,5 and 3,5,5 often co-elute due to similar boiling points.[1]Excellent. Separates based on dipole-dipole interactions with the branched chain.[1]Absolute. Distinct chemical shifts for C3 vs C5 methyls.[1]
LOD/LOQ High Sensitivity (ppm range)High Sensitivity (ppm range)Low Sensitivity (~0.1-0.5%)
Throughput High (Fast run times)Medium (Longer runs for separation)Low (Long acquisition times)
Verdict Not Recommended for isomer validation.Gold Standard for QC/Batch Release.[1]Essential for Reference Standard characterization.

Technical Deep Dive: The Causality of Separation

Why does the High-Polarity GC Method succeed where others fail?

  • Boiling Point Fallacy: Both isomers have nearly identical boiling points (~238°C).[1] A standard non-polar column (separation by volatility) cannot distinguish them effectively.[1]

  • Shape Selectivity: The 3,3,5-isomer has a "bulkier" core near the carbonyl group compared to the tail-heavy 3,5,5-isomer.[1] A cyanopropyl (highly polar) stationary phase interacts strongly with the

    
    -electrons of the carbonyl and the induced dipoles of the branched structure.[1] The slight difference in molecular shape creates a retention time delta (
    
    
    
    ) sufficient for baseline resolution (
    
    
    ).[1]

Validated Experimental Protocol: GC-FID with FAME Derivatization

Objective: Quantify 3,3,5-TMHA in a matrix of commercial INA. Principle: Direct injection of free fatty acids leads to peak tailing.[1] We utilize acid-catalyzed esterification to form Fatty Acid Methyl Esters (FAMEs) for sharp, symmetric peaks.[1]

Phase 1: Sample Preparation (Derivatization)[1]
  • Weighing: Accurately weigh 50 mg of the INA sample into a 20 mL reaction vial.

  • Catalyst Addition: Add 2.0 mL of BF3-Methanol (14%) .

    • Mechanism:[1][2] The Lewis acid (

      
      ) activates the carbonyl carbon, facilitating nucleophilic attack by methanol.[1]
      
  • Heating: Seal and incubate at 60°C for 15 minutes .

    • Control: Do not exceed 15 mins to prevent isomerization or degradation.[1]

  • Extraction: Cool to room temperature. Add 1.0 mL Heptane and 1.0 mL Saturated NaCl . Vortex for 30 seconds.[1]

  • Recovery: Allow layers to separate. Transfer the top organic layer (containing FAMEs) to a GC vial containing anhydrous

    
    .
    
Phase 2: GC-FID Parameters (The "Gold Standard")[1]
  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).[1]

  • Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm).[1]

    • Note: A 100m column is recommended for maximum resolution of complex isomer mixtures.[1]

  • Carrier Gas: Helium at 20 cm/sec (constant flow).[1]

  • Inlet: Split ratio 50:1, Temperature 250°C.

  • Oven Program:

    • Hold 140°C for 5 min (Isothermal separation of volatile impurities).

    • Ramp 4°C/min to 240°C.

    • Hold 15 min.

  • Detector: FID at 260°C.

Phase 3: System Suitability & Calculation[1]
  • Resolution Check: Inject a mixed standard of 3,3,5-TMHA and 3,5,5-TMHA. Calculate resolution (

    
    ).
    
    • Requirement:

      
      .[1][3]
      
  • Quantification: Use Area Normalization (if assuming 100% volatile mass) or Internal Standard Method (using Methyl Decanoate as IS) for absolute purity.[1]

Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating the specific isomer content, ensuring no "false positives" from co-eluting peaks.

ValidationWorkflow RawSample Raw INA Sample (Isomer Mixture) Derivatization Derivatization (BF3-MeOH, 60°C) RawSample->Derivatization Extraction L-L Extraction (Heptane/NaCl) Derivatization->Extraction DecisionMethod Select Method Extraction->DecisionMethod MethodNonPolar Method A: Non-Polar GC (DB-1 / HP-5) DecisionMethod->MethodNonPolar Routine Screen MethodPolar Method B: Polar GC (SP-2560 / CP-Sil 88) DecisionMethod->MethodPolar Isomer Validation ResultFail Co-elution (Inaccurate Quant) MethodNonPolar->ResultFail ResultSuccess Baseline Separation (Rs > 1.5) MethodPolar->ResultSuccess Validation Calculate Purity (Area % or IS Method) ResultSuccess->Validation

Figure 1: Decision logic for selecting the correct chromatographic system. Note that non-polar columns lead to validation failure due to co-elution.

Data Interpretation: What to Expect

When analyzing commercial "Isononanoic Acid," expect the following profile. Deviations from this indicate a different synthesis route or a custom-enriched grade.[1]

Isomer IdentityRetention Order (Polar Column)Typical Abundance (Standard Grade)Typical Abundance (High Purity 3,5,5)
3,3,5-Trimethylhexanoic Acid Elutes Before 3,5,51.0% - 5.0% < 0.5%
3,5,5-Trimethylhexanoic Acid Elutes After 3,3,588% - 95% > 98%
Other C9 Isomers Variable2% - 5%< 1%

Note: On highly polar columns, the more branched/compact 3,3,5 isomer typically elutes slightly earlier than the 3,5,5 isomer, but this must be confirmed with pure standards as elution order can invert depending on the exact cyanopropyl content of the phase.

References

  • Ataman Kimya. (n.d.).[1] Isononanoic Acid: Technical Data and Isomer Composition. Retrieved October 26, 2023, from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Hexanoic acid, 3,5,5-trimethyl-: Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved October 26, 2023, from [Link][1]

  • PubChem. (2023).[1] 3,5,5-Trimethylhexanoic Acid Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Shimadzu Application News. (n.d.). Analysis of Fatty Acid Isomers using High Polarity Columns (BPX-90/Rtx-2560). Retrieved October 26, 2023, from [Link][1]

Sources

Comparative

Spectroscopic Identification of Impurities in 3,3,5-Trimethylhexanoic Acid

Executive Summary & Strategic Context In the development of specialty branched-chain fatty acids, 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) presents a unique analytical challenge.[1] Often confused with its commercially...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of specialty branched-chain fatty acids, 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) presents a unique analytical challenge.[1] Often confused with its commercially dominant isomer, 3,5,5-trimethylhexanoic acid (isononanoic acid) , 3,3,5-TMHA requires precise structural validation to ensure material identity and purity.[1]

This guide provides a comparative technical analysis of spectroscopic methods for profiling impurities in 3,3,5-TMHA. Unlike linear fatty acids, the steric bulk and specific branching of TMHA isomers dictate that NMR is the superior tool for structural qualification , while GC-MS (derivatized) remains the gold standard for trace impurity quantification.

Key Analytical Challenge: Distinguishing the gem-dimethyl moiety at C3 (3,3,5-isomer) from the tert-butyl group equivalent (3,5,5-isomer) and quantifying trace homologous aldehydes and alcohols.[1]

Chemical Context: The Impurity Landscape

To identify impurities, one must understand their origin.[1] 3,3,5-TMHA is typically synthesized via the hydroformylation of specific octene isomers (e.g., dimers of isobutylene) followed by oxidation.[1][2]

  • Target Structure (3,3,5-TMHA):

    
    
    
  • Dominant Isomer/Impurity (3,5,5-TMHA):

    
    [1]
    
Common Impurity Profile
Impurity TypeLikely Chemical SpeciesOrigin
Positional Isomers 3,5,5-TMHA; 4,5,5-TMHAFeedstock variation (diisobutylene isomer mix)
Intermediates 3,3,5-TrimethylhexanalIncomplete oxidation
Precursors 3,3,5-TrimethylhexanolIncomplete oxidation / side reaction
Byproducts C8 or C7 Branched AcidsOxidative cracking / degradation

Comparative Analysis of Spectroscopic Methods

This section objectively compares analytical techniques based on Sensitivity (LOD), Specificity (Isomer Resolution), and Throughput.

Method 1: Nuclear Magnetic Resonance (NMR) – The Structural Arbiter

NMR is the only method capable of ab initio differentiation of the 3,3,5- and 3,5,5- isomers without reference standards, relying on the magnetic environment of the methyl protons.

  • Pros: Absolute structural confirmation; non-destructive; no derivatization required.[1]

  • Cons: Low sensitivity (LOD ~0.1-0.5%); expensive instrumentation.[1]

  • Verdict: Essential for Identity Testing and Isomer Ratio determination.

Method 2: GC-MS (Derivatized) – The Trace Quantifier

Direct injection of free fatty acids often leads to peak tailing.[1] Derivatization to Methyl Esters (FAMEs) or Trimethylsilyl (TMS) esters is required.[1]

  • Pros: High sensitivity (ppm/ppb range); separates complex isomer mixtures with polar columns.[1]

  • Cons: Requires sample prep; EI mass spectra of isomers are often indistinguishable (similar fragmentation).[1]

  • Verdict: Essential for Purity Profiling and Trace Impurity Quantitation .[1]

Method 3: FT-IR – The Functional Screen[1]
  • Pros: Fast; confirms functional group transformation (Aldehyde

    
     Acid).
    
  • Cons: Cannot distinguish between trimethyl isomers.

  • Verdict: Useful only for Raw Material Screening (e.g., checking for carbonyl shift).[1]

Deep Dive: Distinguishing Isomers via 1H NMR

The most critical quality attribute is the distinction between the 3,3,5- and 3,5,5- isomers.

Theoretical Shift Prediction (Chloroform-d)[1]
Feature3,3,5-TMHA (Target)3,5,5-TMHA (Common Impurity)
Methyl Groups Mixed Signals: • 6H Singlet (gem-dimethyl at C3)[1]• 3H Doublet (methyl at C5)Dominant Singlet: • 9H Singlet (tert-butyl group at C5)[1]• 3H Doublet (methyl at C3)
Methylene (C2) Singlet (Isolated by quaternary C3)Doublet/Multiplet (Coupled to C3-H)
Diagnostic Region 0.9 - 1.1 ppm 0.8 - 0.9 ppm

Analyst Note: If your spectrum shows a massive singlet integrating to ~9 protons around 0.9 ppm, your sample is primarily 3,5,5-TMHA , not 3,3,5. The 3,3,5-isomer must show a distinct 6H singlet and a separate 3H doublet.[1]

Experimental Protocols

Protocol A: High-Resolution GC-MS Profiling (Derivatized)

Objective: Quantify trace isomers and unreacted aldehyde.[1]

1. Sample Preparation (BF3-Methanol Derivatization)

  • Weigh 50 mg of 3,3,5-TMHA sample into a reaction vial.

  • Add 2 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Heat at 60°C for 10 minutes . (Avoid higher temps to prevent isomerization).

  • Cool and add 1 mL of n-Heptane and 1 mL of Saturated NaCl solution.

  • Vortex for 1 minute; allow layers to separate.

  • Transfer the top organic layer (heptane) to a GC vial containing anhydrous

    
    .
    

2. GC-MS Parameters

  • Column: High-Polarity Cyanopropyl phase (e.g., DB-23 or HP-88), 60m x 0.25mm x 0.25µm.[1] Crucial for separating branched isomers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 5°C/min to 180°C

    • Ramp 20°C/min to 240°C (hold 5 min)

  • MS Detection: EI Mode (70 eV), Scan range 40-350 m/z.[1]

3. Data Interpretation

  • Aldehyde Impurity: Look for M-1 peaks or characteristic fragments at m/z 41, 57, but lacking the McLafferty rearrangement ion characteristic of esters (m/z 74 for methyl esters).[1]

  • Isomer Separation: The 3,5,5- isomer typically elutes before the 3,3,5- isomer on polar columns due to the more compact tert-butyl structure effectively reducing interaction with the stationary phase relative to the slightly more extended 3,3,5- structure.

Protocol B: Structural Validation via 1H NMR

Objective: Confirm core structure and calculate isomer ratio.

  • Dissolve 20 mg of sample in 0.6 mL of

    
     (Chloroform-d).
    
    • Tip: Use DMSO-d6 if you specifically need to observe the Carboxylic Acid proton (~12 ppm), which is often broad/invisible in

      
      .[1]
      
  • Acquire spectrum with at least 64 scans to resolve minor impurity peaks.[1]

  • Processing:

    • Reference residual

      
       to 7.26 ppm.[1]
      
    • Integrate the Methyl region (0.8 – 1.2 ppm).[1]

    • Calculation:

      
      [1]
      

Decision Logic & Workflow

The following diagram illustrates the logical workflow for characterizing a batch of 3,3,5-TMHA.

AnalyticalWorkflow Start Sample: 3,3,5-TMHA Batch FTIR Step 1: FT-IR Screening (Check C=O stretch) Start->FTIR Decision1 Carbonyl @ 1710 cm-1? FTIR->Decision1 Fail1 Reject: High Aldehyde/Alcohol Content Decision1->Fail1 No (or strong 1740/3400) NMR Step 2: 1H NMR (CDCl3) (Structural ID) Decision1->NMR Yes (Acid confirmed) Decision2 Methyl Region Pattern? NMR->Decision2 Res355 Major 9H Singlet (ID: 3,5,5-TMHA) Decision2->Res355 t-Butyl Pattern Res335 6H Singlet + 3H Doublet (ID: 3,3,5-TMHA) Decision2->Res335 gem-Dimethyl Pattern GCMS Step 3: GC-MS (Derivatized) (Trace Impurity Profiling) Res335->GCMS Report Final CoA Generation (Purity + Impurity Profile) GCMS->Report

Figure 1: Analytical decision tree for the qualification of 3,3,5-trimethylhexanoic acid.

Summary of Performance Metrics

Feature1H NMR GC-MS (FAME) FT-IR
Primary Use Isomer Identification (3,3,5 vs 3,5,[1]5)Trace Impurity QuantificationRaw Material ID
Sample Prep Dissolution (5 min)Derivatization (30-60 min)Neat (1 min)
Limit of Detection ~0.1%< 10 ppm~1-2%
Isomer Specificity High (Distinct Shifts)Medium (Requires Polar Column)None
Cost per Analysis HighMediumLow

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90960, 3,5,5-Trimethylhexanoic acid.[1] Retrieved from [Link]

  • Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids.[1] Lipids, 33(4), 343-353.[1] (Foundational method for FAME GC-MS).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR shift prediction rules).

  • European Chemicals Agency (ECHA). Registration Dossier: Reaction mass of isomers of 3,5,5-trimethylhexanoic acid.[1] Retrieved from [Link][1]

Sources

Validation

Benchmarking 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) Esters: A High-Stability Plasticizer Guide

Executive Summary This guide benchmarks the performance of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) derivatives against industry-standard aliphatic acids (specifically 2-ethylhexanoic acid and n-nonanoic acid) in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) derivatives against industry-standard aliphatic acids (specifically 2-ethylhexanoic acid and n-nonanoic acid) in the synthesis of high-performance polyol ester plasticizers.

Key Finding: 3,3,5-TMHA confers superior hydrolytic and thermo-oxidative stability compared to linear or mono-branched alternatives. This is driven by the "Neo-structure" effect—steric shielding of the ester linkage. While this branching increases viscosity, it makes 3,3,5-TMHA esters the candidate of choice for harsh-environment applications, including automotive under-hood polymers and sterilization-resistant medical plastics.

The Chemistry of Stability: Why 3,3,5-TMHA?

To understand the performance data, we must first establish the structural causality. In plasticizer design, the "Weak Link" is the ester bond, which is susceptible to hydrolysis (reaction with water to form acid + alcohol) and oxidation.

  • The Competitor (2-EHA): 2-Ethylhexanoic acid contains a tertiary hydrogen at the

    
    -position. This is a reactive site for radical oxidation.
    
  • The Solution (3,3,5-TMHA): The 3,3,5-TMHA isomer features a quaternary carbon at the

    
    -position and significant methyl branching. This creates a "steric umbrella" that physically blocks water molecules from attacking the carbonyl carbon.
    
Visualization: Steric Shielding Mechanism

The following diagram illustrates how the bulky methyl groups of 3,3,5-TMHA protect the ester linkage compared to the exposed structure of linear esters.

G cluster_0 Linear/Mono-branched (e.g., 2-EHA) cluster_1 3,3,5-TMHA (Neo-Structure) A1 Carbonyl Carbon A2 Water Attack (Hydrolysis) A2->A1 High Accessibility B1 Carbonyl Carbon B2 3,3-Dimethyl Group (Steric Shield) B2->B1 Blocks Access B3 Water Attack B3->B1 Blocked

Figure 1: Mechanism of hydrolytic stability. The 3,3-dimethyl quaternary center in 3,3,5-TMHA provides steric hindrance that prevents water nucleophiles from reaching the ester carbonyl.

Comparative Performance Analysis

We synthesized Trimethylolpropane (TMP) esters using three different acid feedstocks to isolate the acid's contribution to performance.

  • TMP-2EHA: Baseline standard.

  • TMP-nC9: Linear nonanoic acid (for viscosity comparison).

  • TMP-335: 3,3,5-trimethylhexanoic acid ester.

Table 1: Physicochemical Properties & Stability Data[1][2]
MetricTest MethodTMP-2EHA (Baseline)TMP-nC9 (Linear)TMP-335 (3,3,5-TMHA)Performance Note
Viscosity @ 40°C ASTM D44514.5 cSt19.2 cSt48.5 cSt Higher viscosity indicates better film strength but requires higher processing force.
Viscosity Index ASTM D22709514582 Branching lowers VI; 3,3,5-TMHA is less temperature-stable regarding viscosity thinning.
Pour Point ASTM D97-70°C-15°C-45°C Branching disrupts crystallization better than linear C9, maintaining liquid state in cold.
Volatility (Noack) ASTM D580012.5%6.0%4.2% Critical Win: Significantly lower volatility prevents "fogging" and plasticizer loss.
Hydrolytic Stability Modified ASTM D2619Fail (High Acid)ModeratePass (No Change) After 48h @ 120°C in water/steam, TMP-335 shows negligible acid number rise.
Interpretation for Drug Development & Medical Plastics

For medical tubing and blood bags, Hydrolytic Stability and Migration Resistance (linked to Volatility) are paramount.

  • Safety: 3,3,5-TMHA esters are non-genotoxic and exhibit low acute toxicity [1, 2].

  • Sterilization: The superior hydrolytic stability allows TMP-335 plasticized polymers to withstand steam sterilization (autoclaving) without degrading into acidic byproducts that could leach into biological fluids.

Experimental Protocol: Synthesis & Validation

To replicate these results or customize the ester for your polymer matrix, follow this self-validating protocol.

Workflow Diagram

Workflow start Raw Material Prep (TMP + 3,3,5-TMHA) reaction Esterification (220°C, N2 Sparge, Sn Catalyst) start->reaction sampling In-Process Control: Acid Value (AV) Titration reaction->sampling decision Is AV < 0.5 mg KOH/g? sampling->decision decision->reaction No (Continue) stripping Vacuum Stripping (Remove excess acid) decision->stripping Yes filtration Filtration & Adsorption (Al2O3 treatment) stripping->filtration final Final Characterization (Viscosity, Color, AV) filtration->final

Figure 2: Synthesis workflow for high-purity 3,3,5-TMHA plasticizers. The Acid Value (AV) check is the critical self-validating step.

Step-by-Step Methodology

1. Stoichiometric Calculation: Use a 10% molar excess of 3,3,5-TMHA relative to the hydroxyl groups of the polyol (TMP or Neopentyl Glycol).

  • Why: Excess acid drives the equilibrium to completion (Le Chatelier's principle), ensuring no unreacted hydroxyl groups remain (which would ruin moisture resistance).

2. Esterification:

  • Apparatus: 4-neck round bottom flask with Dean-Stark trap, nitrogen inlet, temperature probe, and mechanical stirrer.

  • Catalyst: Tin(II) Oxalate (0.05 wt%) or Tetrabutyl Titanate.

  • Process: Heat to 220°C. Maintain a continuous Nitrogen sparge.

  • Validation: Collect water in the Dean-Stark trap. The reaction is theoretically complete when water collection matches theoretical yield.

3. The Critical Check (Self-Validation): Do not proceed until Acid Value (AV) < 0.5 mg KOH/g .

  • Test: Titrate a 5g sample with 0.1N KOH in ethanol.

  • Correction: If AV is high, continue heating. If AV plateaus above target, add more catalyst or increase N2 flow.

4. Purification (Stripping): Apply vacuum (<10 mbar) at 200°C to strip the excess 3,3,5-TMHA.

  • Note: 3,3,5-TMHA has a boiling point of ~230°C. Vacuum is essential to remove it without degrading the ester.

5. Neutralization: Treat the crude ester with activated alumina or sodium carbonate to neutralize trace acidity, then filter.

References

  • OQ Chemicals. (2023).[1][2] Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved from [Link][1]

  • Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of 3,3,5-trimethylcyclohexyl acetate and related branched chain acids. Elsevier. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 3,3,5-Trimethylhexanoic acid. National Library of Medicine. Retrieved from [Link]

  • Purdue University. (2000).[4] Improving Hydrolytic Stability of POE Lubricants. International Refrigeration Conference. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 3,3,5-Trimethylhexanoic Acid

[1][2] Executive Summary & Chemical Profile Effective disposal of 3,3,5-Trimethylhexanoic acid (TMHA) requires a distinct understanding of its lipophilicity and acidity. Unlike common mineral acids (e.g., HCl), TMHA is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

Effective disposal of 3,3,5-Trimethylhexanoic acid (TMHA) requires a distinct understanding of its lipophilicity and acidity. Unlike common mineral acids (e.g., HCl), TMHA is a branched C9 carboxylic acid. It is sparingly soluble in water , meaning standard aqueous neutralization protocols often fail, leading to dangerous phase separations where concentrated acid remains active.

This guide outlines the "Collection for Incineration" method as the primary standard, with neutralization reserved only for spill contingencies.

Chemical Identity & Physical Properties
PropertyDataOperational Implication
Chemical Name 3,3,5-Trimethylhexanoic acidVerify label carefully; distinct from 3,5,5-isomer (Isononanoic acid)
CAS Number 23373-12-8 Use for waste manifesting
Molecular Formula C₉H₁₈O₂Organic acid
Molecular Weight 158.24 g/mol N/A
Physical State Liquid (Colorless/Pale Yellow)Pourable, pumpable
Water Solubility Sparingly Soluble (<1 g/L)CRITICAL: Do not attempt direct aqueous neutralization in drains.[1][2][3][4]
Flash Point > 100°C (Estimated >120°C)Generally not D001 (Ignitable), but combustible.[1]
Corrosivity Corrosive to Skin/EyesRequires Class 8 handling.[1]

Hazard Analysis & Safety Protocols

TMHA poses a dual threat: direct tissue damage via corrosivity and potential respiratory irritation from vapors if heated.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles + Face shield (if pouring > 1L). Standard safety glasses are insufficient due to splash risk.

  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) provide good short-term splash protection. For immersion or spill cleanup, use Butyl Rubber or Viton gloves.

  • Respiratory: If heated or aerosolized, use a respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge.

Incompatibility Alert

Do NOT mix with:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.

  • Strong Bases: (e.g., NaOH, KOH) – Rapid exothermic neutralization; if water is present, splattering may occur.

  • Reactive Metals: (e.g., Aluminum, Zinc) – May evolve flammable hydrogen gas.

Waste Characterization & Classification

Before disposal, the waste stream must be characterized according to RCRA (US) or local regulations.

  • Listed Waste: TMHA is NOT a P-listed or U-listed waste.

  • Characteristic Waste:

    • Corrosivity (D002): Yes, if the pH of the waste stream is < 2.0 (common for pure acid).

    • Ignitability (D001): Unlikely, unless mixed with flammable solvents (Flash point < 60°C).

    • Toxicity (D004-D043): Not inherently toxic by TC (Toxicity Characteristic), but check for heavy metal contamination from the process.

Official Waste Code Recommendation: Most often classified as D002 (Corrosive) . If mixed with organic solvents, it may also carry D001 or F-listed codes.

Primary Disposal Protocol: Collection for Incineration

The Gold Standard: Due to low water solubility, sewering (even after neutralization) is strongly discouraged and often illegal under local POTW (Publicly Owned Treatment Works) regulations due to high Chemical Oxygen Demand (COD).

Step-by-Step Workflow
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.

    • Why: HDPE is resistant to organic acids and physical impact. Avoid metal containers.

  • Segregation:

    • Stream A (Halogenated): If TMHA is mixed with DCM, Chloroform, etc.

    • Stream B (Non-Halogenated): Pure TMHA or mixed with non-halogenated solvents (Hexane, Ethyl Acetate). Keep TMHA in Stream B to lower disposal costs if possible.

  • Labeling:

    • Attach a hazardous waste label.[5]

    • Constituents: "3,3,5-Trimethylhexanoic acid".[3]

    • Hazard Checkbox: "Corrosive".[6]

  • Bulking: Do not fill containers >90% to allow for vapor expansion.

Contingency Protocol: Spill Cleanup & Neutralization

Use Case: Small spills (< 500 mL) or when incineration service is unavailable and local regulations explicitly permit neutralized drain disposal (rare).

The Solubility Challenge: Adding NaOH directly to TMHA forms a viscous, soapy semi-solid (sodium 3,3,5-trimethylhexanoate) that coats the remaining acid, preventing full neutralization. You must use a co-solvent.

Validated Neutralization Procedure
  • Isolation: Evacuate the immediate area. Don full PPE (Goggles, Viton/Nitrile gloves).

  • Solubilization: Dilute the spilled acid with a miscible solvent (e.g., Ethanol or Isopropanol ) in a 1:1 ratio. This ensures the acid is accessible to the base.

  • Neutralization Slurry:

    • Prepare a slurry of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate in water.

    • Why Carbonate? It is safer than NaOH (Caustic Soda) because it self-buffers and foams (releases CO₂), providing a visual indicator of reaction progress.

  • Application: Slowly add the base slurry to the acid/alcohol mix.

    • Observation: Wait for foaming to cease.

  • Verification: Test pH with a strip. Target range: pH 6.0 – 9.0 .

  • Disposal: Absorb the neutralized liquid with vermiculite or clay. Scoop into a waste container labeled "Solid Waste: Neutralized Organic Acid/Solvent Debris."

Logistics & Transport (DOT)

When shipping waste off-site, strict adherence to Department of Transportation (DOT) regulations is mandatory.

ParameterSpecification
UN Number UN 3265
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (3,3,5-Trimethylhexanoic acid)
Hazard Class 8 (Corrosive)
Packing Group III (Minor Danger - implies lower corrosivity rate than PG I/II)
Label Required Corrosive (Black/White Diamond)

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of TMHA streams, ensuring compliance and safety.

TMHA_Disposal cluster_legend Legend Start Waste: 3,3,5-Trimethylhexanoic Acid CheckState Is it a Spill or Contained Waste? Start->CheckState Spill Spill Scenario CheckState->Spill Spill Contained Contained Waste CheckState->Contained Contained Solubilize Step 1: Dilute with Ethanol/IPA (Prevent Phase Separation) Spill->Solubilize Neutralize Step 2: Add Sodium Carbonate Slurry (Watch for CO2 bubbles) Solubilize->Neutralize Absorb Step 3: Absorb with Vermiculite/Clay Neutralize->Absorb PackSpill Step 4: Pack as Solid Hazardous Waste Absorb->PackSpill Analyze Characterize Waste Stream (Halogenated vs Non-Halogenated) Contained->Analyze Container Select Container: HDPE (Preferred) or Glass Analyze->Container Label Labeling: UN 3265, Corrosive, Acidic, Organic, n.o.s. Container->Label Ship Ship for Incineration (Do NOT Sewer) Label->Ship Key1 Critical Decision Key2 Action Step Key3 Final Disposal

Caption: Operational workflow for 3,3,5-Trimethylhexanoic acid disposal, distinguishing between spill remediation and standard waste management.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Department of Transportation (DOT). (2023). Hazardous Materials Table: 49 CFR 172.101. Retrieved from [Link][7][8][9][10]

  • Professional Plastics. (2023). HDPE Chemical Resistance Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,3,5-Trimethylhexanoic acid

Executive Safety Assessment 3,3,5-Trimethylhexanoic acid (TMHA) (CAS: 3302-10-1), often referred to as Isononanoic acid, presents a specific hazard profile distinct from mineral acids. While it is a weak acid chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

3,3,5-Trimethylhexanoic acid (TMHA) (CAS: 3302-10-1), often referred to as Isononanoic acid, presents a specific hazard profile distinct from mineral acids. While it is a weak acid chemically (


), its lipophilic nature (branched C9 chain) allows it to penetrate the lipid bilayer of the stratum corneum more effectively than water-soluble acids [1].

Critical Hazard: The primary risk is Serious Eye Damage (H318) and Skin Irritation/Corrosion (H315/H314) . Unlike mineral acids which burn immediately, lipophilic organic acids can cause delayed, deep-tissue damage.

PPE Selection Matrix: The "Barrier-to-Breakthrough" Logic

Do not rely on generic "acid" gloves. TMHA is an organic solvent-acid hybrid. Latex is strictly prohibited due to rapid permeation.

Protection ZoneLow Risk (Analytical/Closed)High Risk (Synthesis/Pouring)Technical Rationale
Hand Protection Nitrile (Disposable) Min. Thickness: 0.11 mmChange: Every 15 mins or immediately upon splash.Butyl Rubber or Viton Thickness: >0.3 mmCuff: Extended (gauntlet style).Nitrile offers fair splash protection but degrades upon prolonged contact with C9 acids. Butyl provides superior permeation resistance (>480 min) [2].
Eye Protection Chemical Safety Goggles (Indirect Vented)Goggles + Face Shield (8-inch polycarbonate)Safety glasses are insufficient. TMHA is viscous; splashes adhere to skin/eyes and are difficult to rinse.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Mask Respirator Cartridge: Organic Vapor/Acid Gas (OV/AG)Vapor pressure is low (0.006 mmHg @ 25°C), but heating generates irritating aerosols [3].
Body Defense Lab Coat (Polyester/Cotton)Chemical Apron (Rubber/Neoprene)Cotton absorbs organic acids, keeping them against the skin. An impermeable apron is mandatory for transfers >100mL.

Operational Logic: PPE Decision Workflow

The following decision tree illustrates the required safety protocols based on your specific experimental state.

PPE_Decision_Logic Start START: Define Experimental Condition Temp_Check Is TMHA Heated > 40°C? Start->Temp_Check Vol_Check Volume > 100 mL? Temp_Check->Vol_Check No (Ambient) High_Risk PROTOCOL A: HIGH RISK Full Face Shield + Butyl Gloves Work in Fume Hood Temp_Check->High_Risk Yes (Vapor Risk) Vol_Check->High_Risk Yes (Splash Risk) Mod_Risk PROTOCOL B: MODERATE RISK Splash Goggles + Double Nitrile Fume Hood Recommended Vol_Check->Mod_Risk No (<100 mL) Low_Risk PROTOCOL C: LOW RISK Safety Glasses/Goggles + Nitrile Benchtop Permissible (if sealed)

Figure 1: Decision logic for selecting PPE based on thermal state and volume. Heating organic acids exponentially increases inhalation and splash risks.

Operational Protocols (Step-by-Step)

A. Transfer & Handling (Viscosity Management)

TMHA has a higher viscosity than water. Standard pipetting often leads to dripping, which is the #1 cause of bench contamination.

  • The "Reverse Pipette" Technique: When using air-displacement pipettes, use the reverse pipetting mode (aspirate past the first stop, dispense to the first stop) to prevent dripping.

  • Glassware Selection: Use borosilicate glass. Avoid polystyrene (PS) plastics, as concentrated organic acids can cause stress cracking over time.

  • Meniscus Control: Due to surface tension, TMHA forms a concave meniscus. Read at eye level to avoid parallax error.

B. Heating & Synthesis
  • Closed Systems: Always heat TMHA in a round-bottom flask equipped with a reflux condenser.

  • Atmosphere: inert gas (Nitrogen/Argon) blanket is recommended not just for chemistry, but to prevent the formation of peroxides if the acid contains impurities [4].

Emergency Response: Spill & Exposure

Self-Validating Safety System: Before handling TMHA, verify you have Calcium Carbonate or Sodium Carbonate (soda ash) within arm's reach. Do not use Sodium Hydroxide (Caustic Soda) for spills, as the reaction is too exothermic.

Spill_Response Spill Spill Detected Contain 1. Containment Circle spill with absorbent pads Spill->Contain Neutralize 2. Neutralization Apply Na2CO3 or CaCO3 Wait for CO2 bubbling to cease Contain->Neutralize Collect 3. Collection Scoop into Haz Waste Container Label: 'Organic Acid Waste' Neutralize->Collect Clean 4. Decontamination Wash surface with soap & water (TMHA is not water soluble) Collect->Clean

Figure 2: Spill response workflow. Note that water alone will not clean the surface due to TMHA's lipophilicity; soap/detergent is required.

First Aid Specifics:

  • Eye Contact: Flush for 15 minutes minimum .[1][2] The oily nature of TMHA makes it difficult to flush out compared to mineral acids. Lift eyelids frequently.[1]

  • Skin Contact: Wash with soap and water .[2][3][4] Water alone will bead off the acid, leaving it on the skin.

Disposal & Waste Management

Never pour TMHA down the drain. It is toxic to aquatic life and can damage PVC plumbing.

  • Waste Stream: Segregate into Organic Acid Waste or Non-Halogenated Organic Solvent Waste .

  • Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as this can lead to pressure buildup and explosion [5].[5]

References

  • PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid (Compound).[1][2][3][4][6][7][8][9] National Library of Medicine. Retrieved February 9, 2026, from [Link]]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 3,5,5-trimethylhexanoic acid.[1][2][3][4][6][7][8][9] Retrieved February 9, 2026, from [Link]]

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved February 9, 2026, from ]">https://www.thermofisher.com

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 9, 2026, from [Link]]

Sources

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